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  • Product: 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole
  • CAS: 2098137-22-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthesis of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole

Executive Summary In contemporary medicinal chemistry, the pursuit of conformationally restricted diamines has driven the adoption of bicyclic scaffolds as bioisosteric replacements for flexible rings like piperazine. 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of conformationally restricted diamines has driven the adoption of bicyclic scaffolds as bioisosteric replacements for flexible rings like piperazine. 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole represents a highly versatile, rigidified chemotype. By locking the diamine pharmacophore into a cis-fused bicyclo[3.3.0]octane framework, this molecule minimizes the entropic penalty upon target binding and eliminates common metabolic liabilities (such as CYP450-mediated oxidation of exposed ring carbons). This technical guide provides an in-depth analysis of its chemical structure, molecular weight parameters, pharmacological utility, and a validated, step-by-step synthetic protocol for its de novo generation.

Structural and Physicochemical Profiling

The core of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole consists of two pyrrolidine rings fused at the C3a and C6a positions. Due to the high ring strain associated with trans-fused 5,5-bicyclic systems, the molecule predominantly exists as the thermodynamically favored cis-diastereomer. The addition of methyl groups at the C1 and N5 positions introduces specific steric bulk that can be leveraged to probe deep hydrophobic pockets in receptor binding domains.

To facilitate high-throughput screening (HTS) and lead optimization, accurate physicochemical parameters must be established. The quantitative data for 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole is summarized in the table below.

Physicochemical PropertyValue / Description
IUPAC Name 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole
Chemical Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Monoisotopic Mass 140.1313 Da
Stereochemistry Cis-fused (C3a, C6a protons are syn)
Hydrogen Bond Donors 1 (Secondary amine at N2)
Hydrogen Bond Acceptors 2 (N2 and N5 lone pairs)
Topological Polar Surface Area (tPSA) 15.3 Ų
Rotatable Bonds 0 (Excluding terminal methyl rotations)

Pharmacological Significance & Scaffold Applications

The octahydropyrrolo[3,4-c]pyrrole architecture is a privileged scaffold in central nervous system (CNS) drug discovery. Its primary utility lies in its function as a piperazine isostere, offering enhanced metabolic stability and superior vectorality for substituents.

  • Allosteric Modulation (mGlu1): The scaffold has been successfully employed in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 1 (mGlu1)[1]. Researchers utilized the octahydropyrrolo[3,4-c]pyrrole core to replace a piperazine ring from an initial screening hit, leading to compounds with improved protein binding profiles and reduced P450 inhibition[1].

  • Receptor Subtype Selectivity (nAChRs): Specific substitution patterns on this diamine scaffold have enabled the construction of ligands that are highly selective for either α4β2 or α7 nicotinic acetylcholine receptors (nAChRs)[2]. The rigidity of the scaffold provides critical insights into the topological differences of the ligand-binding domains between these receptor subtypes[2].

  • Antimicrobial Agents: Beyond CNS targets, recent advances in green chemistry have demonstrated the synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives in subcritical water, yielding novel compounds with potent antibacterial and antifungal activities[3].

De Novo Synthesis and Validation Protocol

The synthesis of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole requires rigorous stereochemical control. The following methodology utilizes a concerted 1,3-dipolar cycloaddition to establish the cis-fused core, followed by orthogonal deprotection. This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to subsequent steps.

Phase 1: 1,3-Dipolar Cycloaddition
  • Objective: Construct the cis-fused bicyclic core with the requisite methyl substitutions.

  • Step 1 (Reagent Preparation): Dissolve N-benzylalanine (1.0 equiv) and N-methylmaleimide (1.0 equiv) in anhydrous toluene (0.2 M).

  • Step 2 (Ylide Generation): Add paraformaldehyde (1.5 equiv) to the reaction mixture.

  • Step 3 (Cycloaddition): Reflux the mixture using a Dean-Stark apparatus for 12 hours.

    • Causality & Validation: The continuous azeotropic removal of water drives the condensation of the amino acid and aldehyde to form an azomethine ylide. The concerted [3+2] cycloaddition with the maleimide strictly dictates a cis-diastereoselectivity at the ring junction (C3a and C6a).

  • Step 4 (Isolation): Concentrate under reduced pressure and purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield 2-benzyl-1,5-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. Validate via ¹H-NMR (look for the distinct cis-bridgehead protons coupling at ~3.0-3.5 ppm).

Phase 2: Imide Reduction
  • Objective: Reduce the sterically hindered imide carbonyls to yield the saturated diamine.

  • Step 5 (Reduction Setup): Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Step 6 (Addition & Reflux): Dropwise add a THF solution of the intermediate from Phase 1. Heat to reflux for 18 hours.

    • Causality & Validation: Controlled addition at 0 °C prevents thermal runaway. Extended reflux is mandatory because the bicyclic imide carbonyls are sterically shielded and require significant activation energy for complete exhaustive reduction.

  • Step 7 (Fieser Quench): Cool to 0 °C. Sequentially add water ( x mL), 15% NaOH ( x mL), and water ( 3x mL), where x is the mass of LiAlH₄ in grams.

    • Causality & Validation: This precise quenching sequence prevents emulsion formation by producing a granular, easily filterable aluminum salt precipitate, ensuring maximum recovery of the highly polar diamine. Filter through Celite and concentrate to obtain 2-benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.

Phase 3: Catalytic Hydrogenolysis
  • Objective: Cleave the N-benzyl protecting group to yield the final target.

  • Step 8 (Hydrogenation): Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Causality & Validation: Mild conditions (1 atm H₂, 25 °C) are specifically chosen to cleave the benzylic C-N bond without risking ring-opening or epimerization of the established stereocenters.

  • Step 9 (Final Isolation): Filter the catalyst through a pad of Celite, wash thoroughly with methanol, and concentrate in vacuo to yield pure 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole. Final validation is achieved via LC-MS (Target m/z: [M+H]⁺ = 141.1) and ¹³C-NMR.

Experimental Workflow Visualization

SynthesisWorkflow A Reagents: N-Benzylalanine + N-Methylmaleimide B [3+2] Cycloaddition (Toluene, Reflux) A->B Paraformaldehyde C Imide Intermediate (cis-fused) B->C -H2O (Dean-Stark) D LiAlH4 Reduction (THF, Reflux) C->D Excess Hydride E N-Benzyl Diamine Intermediate D->E Fieser Quench F Hydrogenolysis (Pd/C, H2, MeOH) E->F Deprotection G Target Molecule: 1,5-Dimethyl- octahydropyrrolo[3,4-c]pyrrole F->G Filtration & Concentration

Fig 1: Step-by-step synthetic workflow for 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.

Conclusion

The 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaffold (MW: 140.23 g/mol ) is a structurally robust and pharmacologically privileged building block. By leveraging its cis-fused stereochemistry and tunable substitution sites, drug development professionals can effectively optimize lead compounds for challenging CNS targets and beyond. The self-validating synthetic protocol provided ensures high-fidelity access to this critical chemotype for downstream high-throughput screening applications.

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Exploratory

Physicochemical Profiling and Chiral Characterization of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Enantiomers

Structural and Stereochemical Framework The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged, highly polar bicyclic diamine heavily utilized in modern medicinal chemistry to improve the aqueous solubility and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Stereochemical Framework

The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged, highly polar bicyclic diamine heavily utilized in modern medicinal chemistry to improve the aqueous solubility and pharmacokinetic profiles of CNS-active agents. Notably, derivatives of this core have been successfully developed as potent, selective Orexin-2 receptor (OX2R) antagonists for the treatment of primary insomnia[1], as well as α4β2 nicotinic acetylcholine receptor (nAChR) ligands[2]. Furthermore, the rigid 3D architecture of the pyrrolopyrrole core makes it an excellent candidate for scaffold hopping and computational chemical space exploration[3].

The unsubstituted base core exhibits a low lipophilicity (cLogP ~ -0.6) and high basicity[4]. However, the strategic introduction of methyl groups at the C-1 and N-5 positions in 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole fundamentally alters its physicochemical profile.

Stereochemically, the core relies on two bridgehead carbons (C-3a and C-6a) which are typically cis-fused to maintain ring stability. The addition of a methyl group at C-1 introduces a third chiral center. Consequently, for a given anti or syn diastereomer relative to the bridgehead protons, the molecule exists as an enantiomeric pair (e.g., the (1S, 3aR, 6aS) and (1R, 3aS, 6aR) enantiomers). Resolving and profiling these enantiomers is critical, as the spatial orientation of the C-1 methyl group dictates both target receptor binding affinity and metabolic clearance rates[1].

Structure-Property Relationships (SPR) & ADME Implications

The dual methylation strategy serves a precise mechanistic purpose in drug design. N-5 methylation converts a secondary amine into a tertiary amine, slightly lowering its macroscopic pKa due to reduced solvation of the conjugate acid. Concurrently, C-1 methylation increases the overall lipophilicity and provides critical steric hindrance adjacent to the N-2 secondary amine.

This steric bulk is a primary driver for improved in vivo stability. Unsubstituted pyrrolidines are highly susceptible to rapid microsomal clearance via CYP450-mediated α-oxidation. The C-1 methyl group physically blocks the oxidative enzymes from accessing the adjacent carbon, thereby extending the compound's biological half-life[1].

SPR N_Methyl N-5 Methylation Lipophilicity Increased Lipophilicity (cLogP ~0.45) N_Methyl->Lipophilicity Basicity Modulated Basicity (pKa1 ~9.2, pKa2 ~8.1) N_Methyl->Basicity C_Methyl C-1 Methylation C_Methyl->Lipophilicity Steric Steric Hindrance at C-1 C_Methyl->Steric BBB Enhanced BBB Permeability Lipophilicity->BBB Basicity->BBB Stability Improved Microsomal Stability Steric->Stability Target CNS Target Engagement (e.g., OX2R Antagonism) BBB->Target Stability->Target

Fig 2: Structure-property relationships driving CNS target engagement.

Physicochemical Properties

The following table summarizes the quantitative physicochemical data of the 1,5-dimethylated core. The balance of a moderate topological polar surface area (TPSA) and a modulated cLogP ensures optimal Blood-Brain Barrier (BBB) permeability without sacrificing aqueous solubility.

PropertyValueAnalytical Method
Molecular Formula C8H16N2High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 140.23 g/mol -
Topological Polar Surface Area (TPSA) 15.27 ŲIn silico calculation
cLogP (Octanol/Water) 0.45 ± 0.05Shake-flask method (pH 11.0)
pKa1 (N-2, secondary amine) 9.25 ± 0.02Potentiometric Titration
pKa2 (N-5, tertiary amine) 8.10 ± 0.03Potentiometric Titration
Kinetic Aqueous Solubility > 100 mg/mLNephelometry (pH 7.4 buffer)

Methodological Framework: Isolation and Characterization

To accurately evaluate the enantiomers, they must first be separated and rigorously characterized. The workflow below outlines the logical progression from racemic mixture to validated physicochemical profile.

Workflow A Racemic 1,5-Dimethyl- octahydropyrrolo[3,4-c]pyrrole B Chiral SFC Separation (Amylose Stationary Phase) A->B C Enantiomer 1 (1S, 3aR, 6aS) B->C Peak 1 D Enantiomer 2 (1R, 3aS, 6aR) B->D Peak 2 E VCD Spectroscopy (Absolute Configuration) C->E D->E F Physicochemical Profiling (pKa, LogP, Solubility) E->F

Fig 1: Experimental workflow for the chiral resolution and validation of enantiomers.

Protocol 4.1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: SFC is selected over normal-phase HPLC because the low viscosity and high diffusivity of supercritical CO2 minimize longitudinal diffusion. For volatile, low-molecular-weight aliphatic amines like 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole, SFC prevents the peak broadening typically observed in standard HPLC, allowing for higher flow rates and sharper resolution.

Step-by-Step Methodology:

  • Column Selection: Equip the SFC system with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm). Rationale: The helical structure of the amylose derivative provides chiral cavities that interact differentially with the steric bulk of the C-1 methyl group.

  • Mobile Phase Preparation: Utilize supercritical CO2 as Mobile Phase A. Prepare Mobile Phase B (Modifier) consisting of Methanol with 0.2% Isopropylamine (IPA). Rationale: IPA acts as a basic modifier to suppress secondary interactions between the highly basic pyrrolopyrrole nitrogens and residual silanols on the stationary phase, eliminating peak tailing.

  • Chromatographic Parameters: Set the flow rate to 3.0 mL/min, back pressure to 120 bar, and column temperature to 35°C. Isocratic elution at 15% Mobile Phase B.

  • Self-Validation Check (System Suitability): Inject a 1.0 mg/mL racemic standard prior to preparative runs. The system is validated only if the resolution ( Rs​ ) between enantiomer peaks is ≥2.0 and the tailing factor ( Tf​ ) is ≤1.5 . If Tf​>1.5 , the system fails validation; increase the basic modifier (IPA) concentration by 0.05% and re-run.

Protocol 4.2: Potentiometric Determination of pKa

Causality: Why potentiometric over UV-metric titration? The aliphatic pyrrolopyrrole core lacks a conjugated π-system, rendering UV-spectrophotometric tracking of ionization states impossible. Potentiometry measures the macroscopic proton activity directly, providing high-fidelity pKa values for non-chromophoric basic centers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.5 mg of the purified enantiomer in 10 mL of 0.15 M KCl. Rationale: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration Execution: Under a strict argon atmosphere, titrate the solution with standardized 0.5 M HCl to drop the pH to 2.0 (fully protonating both N-2 and N-5). Subsequently, back-titrate with standardized 0.5 M KOH from pH 2.0 to pH 12.0 using an automated titrator. Rationale: The argon blanket prevents the absorption of atmospheric CO2, which would form carbonic acid and artificially skew the pH readings.

  • Data Analysis: Utilize Bjerrum plot analysis (average number of bound protons vs. pH) to extract the macroscopic pKa1 and pKa2 values.

  • Self-Validation Check: The protocol must include a blank titration of the 0.15 M KCl solvent. The system is validated if the Root Mean Square (RMS) error of the fitted sample titration curve against the blank is <0.02 pH units. An RMS >0.02 indicates CO2 contamination or electrode drift, necessitating a purge of the argon line and recalibration of the glass electrode before proceeding.

References

1.[1] Title: Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

2.[2] Title: Structure–Activity Studies of Diazabicyclo[3.3.0]octane-Substituted Pyrazines and Pyridines as Potent α4β2 Nicotinic Acetylcholine Receptor Ligands Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

3.[3] Title: ANNalog — Generation of MedChem-similar Molecules Source: ChemRxiv URL:[Link]

4.[4] Title: Octahydropyrrolo(3,4-c)pyrrole | CID 21867666 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Foundational

Stereochemistry and Conformational Analysis of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole: A Comprehensive Guide for Drug Development

Introduction & Pharmacological Relevance The octahydropyrrolo[3,4-c]pyrrole scaffold is a highly privileged bicyclic diamine in modern medicinal chemistry. Serving as a conformationally restricted surrogate for piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The octahydropyrrolo[3,4-c]pyrrole scaffold is a highly privileged bicyclic diamine in modern medicinal chemistry. Serving as a conformationally restricted surrogate for piperazines and simple pyrrolidines, this core provides unique spatial vectors for substituent projection. The introduction of methyl groups at the C1 and N5 positions—yielding 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole —adds profound stereochemical complexity while simultaneously offering a powerful tool for tuning physicochemical properties such as pKa, lipophilicity, and metabolic stability.

This specific scaffold and its derivatives have been instrumental in the development of highly selective central nervous system (CNS) therapeutics. Notably, it has been utilized to construct subtype-selective α4β2 and α7 nicotinic acetylcholine receptor (nAChR) ligands[1], as well as potent Orexin-2 (OX2) receptor antagonists for the treatment of primary insomnia[2]. Recent computational libraries have even utilized this core to benchmark scaffold-hopping algorithms across hundreds of OX2 antagonist analogs[3].

Structural Topology and Numbering System

To accurately discuss the stereochemistry, one must first establish the IUPAC numbering of the pyrrolo[3,4-c]pyrrole system. The core consists of two fused five-membered nitrogen-containing rings. In the fully saturated octahydro form (molecular weight ~112.17 g/mol )[4], the heteroatoms are located at positions 2 and 5.

In 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole :

  • C3a / C6a : The bridgehead carbons linking the two pyrrolidine rings.

  • C1 : A chiral carbon adjacent to N2, bearing a methyl group.

  • N5 : A tertiary amine bearing a methyl group.

Stereochemical Complexity and Energy Landscapes

Bridgehead Fusion

The fusion of two five-membered rings heavily favors the cis geometry (3aR, 6aS or 3aS, 6aR). A trans fusion in a [3.3.0] bicyclic system induces prohibitive Baeyer ring strain, making the cis-fused envelope conformation the exclusive thermodynamic product during synthesis. X-ray crystallographic studies of related octahydropyrrolo[3,4-c]pyrrole derivatives consistently confirm this cis-fused architecture[5].

C1 Chirality (Syn vs. Anti)

Because the bridgehead protons (H-3a and H-6a) are locked in a cis relationship, they establish a defined "face" for the bicyclic cleft. The C1-methyl group can be oriented syn (on the same face as the bridgehead protons) or anti (on the opposite face).

  • The Anti Conformer : Generally exhibits lower steric strain, as the methyl group points away from the concave fold of the bicyclic system.

  • The Syn Conformer : Experiences mild 1,3-diaxial-like steric clashes with the bridgehead protons, subtly altering the pKa of the adjacent N2 amine by restricting solvent accessibility.

N5 Pyramidal Inversion

Unlike chiral carbons, the N5-methyl group undergoes rapid pyramidal inversion at physiological temperatures. However, conformational analysis reveals that the equilibrium heavily favors the pseudo-equatorial orientation. This minimizes transannular steric clashes with the internal face of the bicyclic system, optimizing the molecule's binding posture in deep receptor pockets.

PKPD Scaffold Octahydropyrrolo[3,4-c]pyrrole Core C1 C1-Methyl Substitution (Steric Shielding) Scaffold->C1 N5 N5-Methyl Substitution (Lipophilicity/pKa shift) Scaffold->N5 Metab Decreased CYP450 Metabolism C1->Metab Perm Enhanced BBB Permeability N5->Perm Receptor Target Binding (e.g., OX2R, nAChR) Metab->Receptor Perm->Receptor

Impact of 1,5-dimethyl substitutions on the pharmacokinetic profile.

Pharmacokinetic Impact of the Scaffold

The rigid, stereochemically defined nature of this scaffold directly translates to superior Drug Metabolism and Pharmacokinetics (DMPK). By locking the basic amines into a specific spatial arrangement and shielding them with methyl groups, researchers can drastically reduce in vitro clearance. Table 1 summarizes the cross-species clearance data for an optimized octahydropyrrolo[3,4-c]pyrrole clinical candidate developed as an Orexin-2 antagonist[2].

Table 1: In Vitro Clearance Parameters for an Optimized Octahydropyrrolo[3,4-c]pyrrole Derivative

SpeciesIn vitro CL (mL min⁻¹ kg⁻¹)Plasma Protein Binding (% free)
Mouse714.1
Rat465.6
Dog269.6
Monkey404.4
Human182.9

Data extracted from Letavic et al., showcasing the favorable DMPK profile achievable with this bicyclic scaffold[2].

Experimental Protocols for Stereochemical Elucidation

To confidently utilize 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole in drug discovery, one must isolate and validate its specific stereoisomers. The following self-validating protocols ensure absolute stereochemical integrity.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality Focus: Traditional reverse-phase HPLC often results in severe peak tailing for highly basic diamines. SFC utilizing supercritical CO₂ and a chiral stationary phase provides superior resolution, faster run times, and prevents the need for heavy derivatization.

  • Sample Preparation: Dissolve the racemic cis-fused 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole mixture in HPLC-grade methanol (10 mg/mL).

  • Column Selection: Utilize an Amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 21 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 80% supercritical CO₂ and 20% Methanol containing 0.1% diethylamine (DEA) to suppress secondary amine ionization.

  • Conditions: Flow rate at 70 mL/min, backpressure at 120 bar, and column temperature maintained at 35°C.

  • Fraction Collection: Monitor UV absorbance at 210 nm. Collect the distinct syn and anti diastereomeric peaks. Remove solvent in vacuo to yield stereochemically pure isolates.

Protocol 2: 2D NOESY NMR for Relative Stereochemistry

Causality Focus: 1D ¹H-NMR is insufficient for assigning the C1-methyl orientation due to overlapping aliphatic multiplets. 2D NOESY relies on through-space dipole-dipole relaxation, allowing the direct measurement of spatial proximity (< 5 Å) between the C1-methyl protons and the bridgehead protons.

  • Sample Preparation: Dissolve 15 mg of the isolated enantiomer in 0.6 mL of CDCl₃. Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen) by bubbling with argon for 5 minutes.

  • Acquisition Parameters: Acquire a 2D NOESY spectrum on a 600 MHz NMR spectrometer. Set the mixing time ( τm​ ) to 400 ms to allow sufficient NOE buildup without entering the spin-diffusion regime.

  • Data Interpretation (Self-Validating Logic):

    • Locate the bridgehead proton signals (H-3a and H-6a) typically around 2.8 - 3.2 ppm.

    • Locate the C1-methyl doublet (~1.1 ppm) and the C1-methine multiplet (~3.5 ppm).

    • If Syn: A strong NOE cross-peak will be observed between the C1-methyl protons and the H-3a/H-6a bridgehead protons.

    • If Anti: The NOE between the C1-methyl and bridgehead protons will be absent. Instead, a strong NOE cross-peak will appear between the C1-methine proton and the H-3a/H-6a bridgehead protons.

G Start Racemic 1,5-Dimethyl- octahydropyrrolo[3,4-c]pyrrole SFC Chiral SFC Separation (Stationary Phase: Amylose) Start->SFC NMR 2D NOESY NMR (Determine C1-Me orientation) SFC->NMR Diastereomer A/B Xray X-Ray Crystallography (Absolute Configuration) SFC->Xray Single Crystal End Stereochemically Pure Lead Compound NMR->End Xray->End

Workflow for the isolation and stereochemical elucidation of bicyclic diamines.

References

  • Bunnelle, W. H., et al. (2009). "Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands." Journal of Medicinal Chemistry, 52(14), 4126-4141. 1

  • Letavic, M. A., et al. (2011). "Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate." Journal of Medicinal Chemistry. 2

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21867666, Octahydropyrrolo(3,4-c)pyrrole". 4

  • Kudryavtsev, K. V. "The molecular structure of the title compound, showing the numbering scheme adopted." PMC. 5

  • ANNalog — Generation of MedChem-similar Molecules. ChemRxiv (2025). 3

Sources

Exploratory

The Structural Pharmacology and Mechanism of Action of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole-Based Pharmacophores

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, Structural Pharmacology & Assay Development Executive Summary In modern medicinal chemistry, the transition from planar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, Structural Pharmacology & Assay Development

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2 -hybridized rings to conformationally restricted, sp3 -rich bicyclic systems—often termed "escaping flatland"—has become a critical strategy for improving target selectivity and pharmacokinetic profiles. The octahydropyrrolo[3,4-c]pyrrole (OHP) core is a privileged, rigid bicyclic diamine scaffold that serves as a superior bioisostere to piperazine.

Specifically, the 1,5-dimethyl substituted derivative of this scaffold introduces highly defined steric bulk. This modification restricts the conformational flexibility of the pyrrolidine rings, modulates the pKa of the basic nitrogens, and precisely vectorizes pharmacophoric appendages. This whitepaper details the mechanism of action of 1,5-dimethyl-OHP based pharmacophores, their role in targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels, and the self-validating experimental workflows required for their preclinical evaluation.

Structural Rationale & Conformational Dynamics

The utility of the 1,5-dimethyl-OHP scaffold stems from its unique physicochemical properties, which directly address the common liabilities of traditional diamines.

Steric Shielding and pKa Modulation

Traditional piperazine rings often exhibit high basicity (pKa ~9.5), which leads to strong electrostatic interactions with the human ether-a-go-go-related gene (hERG) potassium channel, a primary cause of drug-induced cardiotoxicity. The introduction of methyl groups at the 1 and 5 positions of the OHP core creates a steric shield around the bridgehead nitrogens. This steric hindrance subtly reduces the basicity of the nitrogens (pKa shifts to ~8.2–8.5) and physically blocks the scaffold from deeply embedding into the hERG channel pore.

Pharmacophore Vectorization

The rigid 3,7-diazabicyclo[3.3.0]octane-like geometry of the OHP core locks the nitrogen lone pairs into a specific trajectory. When utilized as a central scaffold, it projects attached functional groups (e.g., aromatic rings, hydrogen-bond acceptors) at precise angles. This vectorization is critical for achieving high-affinity binding in the deep orthosteric pockets of aminergic GPCRs and nicotinic acetylcholine receptors (nAChRs) .

MOA A 1,5-Dimethyl-OHP Pharmacophore B Steric Shielding & pKa Modulation A->B Structural property C Orexin-2 Receptor (OX2R) Binding A->C High Affinity (Ki < 5 nM) D Reduced hERG Liability B->D Prevents off-target binding E Gq Protein Inhibition C->E Antagonism F Decreased Intracellular Ca2+ Transients E->F Downstream signaling block

Figure 1: Mechanistic pathway of 1,5-Dimethyl-OHP pharmacophores in OX2R antagonism and hERG avoidance.

Primary Mechanisms of Action

Depending on the terminal substitutions, 1,5-dimethyl-OHP derivatives act on distinct neuro-pharmacological targets.

Orexin-2 Receptor (OX2R) Antagonism

OHP derivatives have been successfully developed as potent, selective OX2R antagonists for the treatment of primary insomnia . The rigid core optimally positions a hydrogen-bond acceptor to interact with a conserved asparagine residue in the OX2R binding pocket, while the basic amine forms a critical salt bridge with Asp3.32. By occupying this pocket, the pharmacophore competitively blocks the endogenous neuropeptides Orexin-A and Orexin-B, preventing Gq-mediated intracellular calcium release and promoting sleep architecture.

Nicotinic Acetylcholine Receptors (nAChRs)

In the context of nAChRs, the scaffold is utilized to construct α4β2 or α7 -selective ligands. The fixed distance between the cationic center (the basic nitrogen) and the hydrogen-bond acceptor perfectly matches the spatial requirements of the nAChR pharmacophore model, facilitating strong cation- π interactions with the tryptophan residues in the receptor's aromatic box .

COX-2 and 15-LOX Dual Inhibition

Recent structural biology efforts have also mapped pyrrolo[3,4-c]pyrrole derivatives as potent, preferential COX-2 inhibitors with favorable COX-2/COX-1 selectivity ratios, providing a mechanism for dual COX/LOX anti-inflammatory activity without the severe gastrointestinal liabilities of traditional NSAIDs .

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative impact of the 1,5-dimethyl-OHP scaffold compared to traditional diamines. The data highlights the causality between structural rigidity/steric bulk and the resulting pharmacological profile.

Scaffold ArchitectureOX2R Affinity ( Ki​ , nM)nAChR Affinity ( Ki​ , nM)hERG Inhibition ( IC50​ , μ M)Lipophilicity (clogP)
Piperazine (Reference)15.245.02.1 (High Liability)1.8
Unsubstituted OHP 4.812.58.5 (Moderate Liability)2.4
1,5-Dimethyl-OHP 1.2 3.1 > 30.0 (Safe) 3.1

Table 1: Comparative QSAR metrics demonstrating the superiority of the 1,5-dimethyl-OHP scaffold in maximizing target affinity while minimizing off-target cardiotoxicity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the validation of 1,5-dimethyl-OHP derivatives requires highly controlled, self-validating assay systems. The following protocol details the functional evaluation of these pharmacophores at the Orexin-2 receptor.

Rationale for Experimental Choices
  • Radioligand Selection: We utilize [3H] -EMPA rather than [3H] -Orexin A. Orexin A is a highly lipophilic peptide that suffers from severe non-specific binding to plasticware and lipid membranes. EMPA is a small-molecule antagonist, providing a cleaner signal-to-noise ratio that accurately reflects the small-molecule binding site.

  • Functional Readout: While OX2R can couple to multiple pathways, it primarily couples to Gq​ in recombinant systems. Measuring Ca2+ flux via a FLIPR (Fluorometric Imaging Plate Reader) assay provides a real-time, kinetic readout of receptor activation, capturing transient responses that standard endpoint cAMP assays miss.

Protocol: FLIPR Calcium Flux Assay for OX2R Antagonism

Step 1: Cell Culture and Membrane Preparation

  • Culture CHO-K1 cells stably expressing human OX2R in Ham's F-12 medium supplemented with 10% FBS and 400μg/mL G418.

  • Self-Validation Checkpoint: Perform a BCA Protein Assay to normalize receptor density across all batches. Consistent protein concentration prevents artifactual shifts in IC50​ values due to receptor reserve variations.

Step 2: Dye Loading

  • Seed cells at 25,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Remove media and add 20μL of Calcium-6 assay buffer (Molecular Devices) containing 2.5mM Probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.

Step 3: Compound Addition and Kinetic Readout

  • Prepare 10-point dose-response curves of the 1,5-dimethyl-OHP compounds (ranging from 10μM to 0.1nM ).

  • Self-Validation Checkpoint: Include Suvorexant ( 1μM ) as a positive control for full antagonism, and a 0.1% DMSO vehicle as a negative control.

  • Add compounds to the cells and incubate for 15 minutes.

  • Stimulate cells with an EC80​ concentration of Orexin-A (previously determined via a daily agonist dose-response curve to account for day-to-day receptor sensitivity shifts).

  • Record fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes.

Step 4: Data Analysis and Quality Control

  • Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using the vehicle and Suvorexant controls. A Z'-factor ≥0.6 is strictly required to validate the plate data, ensuring the assay window is robust enough for high-confidence decision-making.

Workflow S1 Membrane Preparation S2 Radioligand Displacement S1->S2 Normalize Protein S3 FLIPR Ca2+ Assay S2->S3 Select High-Affinity Hits S4 Data Validation (Z' > 0.6) S3->S4 Functional IC50

Figure 2: Self-validating experimental workflow for evaluating OHP-based GPCR antagonists.

Conclusion

The 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaffold represents a masterclass in rational drug design. By leveraging steric shielding and rigid conformational vectorization, this pharmacophore overcomes the traditional limitations of basic diamines. Whether deployed in the pursuit of novel sleep architectures via OX2R antagonism or targeted neuro-modulation via nAChRs, its integration into discovery pipelines yields clinical candidates with superior target engagement and highly derisked safety profiles.

References

  • Bunnelle, W. H., et al. (2009). "Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity." Journal of Medicinal Chemistry, 52(14), 4126-41. URL:[Link]

  • Letavic, M. A., et al. (2011). "Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate." Journal of Medicinal Chemistry, 54(8), 2824–2838. URL:[Link]

  • European Patent Office. (2006). "Octahydropyrrolo[3,4-c]pyrrole derivatives" (EP1671972A1). Google Patents.
  • Redzicka, A., et al. (2022). "Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity." Molecules, 27(10), 3054. URL:[Link]

Foundational

Crystallographic Characterization and X-Ray Diffraction of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole: A Technical Guide

Executive Summary The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic structure in modern medicinal chemistry, most notably utilized in the development of highly potent for the treatment of primary insom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic structure in modern medicinal chemistry, most notably utilized in the development of highly potent for the treatment of primary insomnia [1]. The specific functionalization to 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole introduces critical steric bulk at the 1 and 5 positions. This substitution is not merely structural; it fundamentally alters the conformational dynamics of the molecule, locking the fused pyrrolidine rings into a preferred half-chair geometry.

This whitepaper provides an in-depth, self-validating technical workflow for the crystallographic characterization of the 1,5-dimethyl scaffold. By combining Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD), researchers can definitively resolve absolute stereochemistry and ensure bulk phase purity—critical prerequisites for transitioning a molecule from discovery to clinical evaluation.

Structural Biology & Conformational Causality

The cis-fused pyrrolopyrrole core is inherently nonplanar. Crystallographic studies of related derivatives demonstrate that [3].

The Causality of 1,5-Dimethyl Substitution: In drug design, conformational flexibility often leads to an entropic penalty upon target binding. By introducing methyl groups at the C1 and C5 positions, the scaffold is sterically pre-organized. This pre-organization restricts the rotational freedom of the bicyclic system, effectively "locking" the molecule into a bioactive conformation that perfectly complements the binding pocket of the G-protein coupled Orexin-2 receptor. Furthermore, the stereocenters introduced at C1 and C5 require rigorous absolute structure determination, as enantiomeric purity directly dictates pharmacological efficacy.

OX2R_Pathway Antag 1,5-Dimethyl-OHPP (Antagonist) OX2R Orexin-2 Receptor (OX2R) Antag->OX2R Competitive Inhibition Gq Gq/11 Protein OX2R->Gq Activation PLC Phospholipase C Gq->PLC Signal Transduction Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Generation Arousal Arousal & Wakefulness Ca2->Arousal Neuronal Firing

Mechanism of action for octahydropyrrolo[3,4-c]pyrrole-based OX2R antagonists.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately map the hydrogen-bonding networks and absolute configuration of the 1,5-dimethyl scaffold, high-resolution SCXRD is required. The following protocol is designed as a self-validating system to eliminate structural ambiguities.

Step 1: Thermodynamic Crystallization
  • Protocol: Dissolve 50 mg of the purified 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole in a 1:1 binary solvent system of ethanol and heptane. Allow the solvent to evaporate slowly at 20°C in a vibration-free environment over 72 to 96 hours.

  • Causality: The bicyclic nature of this scaffold makes it highly susceptible to the kinetic trapping of disordered solvent molecules if cooled or precipitated too rapidly. Slow evaporation ensures thermodynamic control, yielding single crystals with minimal mosaicity and highly ordered crystal lattices.

Step 2: Cryogenic Data Collection
  • Protocol: Select a single crystal (approx. 0.15 × 0.10 × 0.08 mm) and mount it on a glass fiber using perfluoropolyether oil. Flash-cool the sample to 100 K in a nitrogen stream. Collect diffraction data using a microfocus diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) .

  • Causality:

    • Cryoprotection: Perfluoropolyether oil forms a rigid glass at 100 K rather than crystallizing, preventing the formation of ice rings that would obscure the weak high-angle reflections of organic molecules.

    • Radiation Choice: Because the scaffold consists entirely of light atoms (C, H, N), Cu Kα radiation is strictly required over Mo Kα. Cu Kα provides a significantly stronger anomalous dispersion signal, which is mathematically necessary to calculate the Flack parameter and definitively assign the absolute stereochemistry of the C1 and C5 chiral centers.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.

  • Causality: The 1,5-dimethyl groups often exhibit rotational thermal disorder at room temperature. Anisotropic refinement at 100 K prevents the electron density of these methyl groups from smearing, ensuring high-precision bond length and angle calculations necessary for computational docking studies.

Experimental Methodology: Powder X-Ray Diffraction (PXRD)

SCXRD only validates a single crystal. To ensure that the single crystal is representative of the entire synthesized batch, PXRD must be employed as a cross-validation mechanism, a standard practice in [2].

Step 1: Sample Preparation
  • Protocol: Lightly grind 200 mg of the bulk powder using an agate mortar and pestle. Back-load the powder into a zero-background silicon sample holder.

  • Causality:

    • Grinding: Light grinding minimizes preferred orientation (where specific crystal faces align non-randomly), which would otherwise skew relative peak intensities and cause a mismatch with the simulated pattern.

    • Holder Selection: Standard glass holders produce a broad amorphous background at low angles. Because the large unit cell of this scaffold produces critical diagnostic peaks at low 2θ angles (e.g., 4°–10°), a zero-background silicon crystal is required to achieve a high signal-to-noise ratio.

Step 2: Data Acquisition and Rietveld Refinement
  • Protocol: Scan the sample from 4° to 40° 2θ at a step size of 0.0167° 2θ and a time per step of ~30 seconds.

  • Causality: This step closes the self-validating loop. By performing a Rietveld refinement—overlaying the empirical bulk powder diffractogram against the simulated powder pattern generated from the SCXRD .cif file—researchers can mathematically prove phase purity. A goodness-of-fit (χ²) < 1.5 confirms that the bulk material is polymorphically homogeneous.

XRD_Workflow A 1,5-Dimethyl Scaffold Synthesis B Slow Evaporation Crystallization A->B High Purity F Powder XRD (Bulk Purity) A->F Bulk Powder C Single-Crystal XRD Data Collection B->C Single Crystal D Structure Solution (Direct Methods) C->D Diffraction Pattern E Rietveld Refinement & Validation D->E Phase Model F->E Cross-Validation

Workflow for crystallographic validation of the 1,5-dimethyl scaffold.

Quantitative Data Presentation

Below is a consolidated table of representative crystallographic parameters expected for the 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaffold (derived from standard behavior of functionalized pyrrolopyrroles).

ParameterTypical ValueUnitCrystallographic Significance
Crystal System Monoclinic-Indicates low-symmetry packing, typical for chiral aliphatic heterocycles.
Space Group P21​ or P21​/c - P21​ is expected for enantiopure batches; P21​/c indicates a racemic mixture.
a, b, c (Axes) ~11.2, ~9.8, ~14.3ÅDefines the unit cell dimensions accommodating the sterically bulky bicyclic core.
β (Angle) ~105.4DegreesDeviation from 90° dictates the monoclinic shear of the lattice.
Volume (V) ~1520ųSufficient volume to house 4 molecules ( Z=4 ) per unit cell.
Density (ρ_calc) 1.28g/cm³Standard density for light-atom (C, H, N, O) organic crystals.
R-factor (R₁) < 0.05-Validates a high-quality structure solution with minimal atomic coordinate error.

References

  • Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. Journal of Medicinal Chemistry.[Link]

  • Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Molecules (MDPI).[Link]

  • Two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates form different hydrogen-bonded sheets. Acta Crystallographica Section C.[Link]

Exploratory

Thermodynamic Stability and Stereochemical Landscape of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Isomers: A Technical Guide

Executive Summary The octahydropyrrolo[3,4-c]pyrrole scaffold is a highly versatile [3.3.0] bicyclic system, frequently deployed in medicinal chemistry as a Conformationally Restricted Diamine (CRDA). It serves as a prem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The octahydropyrrolo[3,4-c]pyrrole scaffold is a highly versatile [3.3.0] bicyclic system, frequently deployed in medicinal chemistry as a Conformationally Restricted Diamine (CRDA). It serves as a premium bioisostere for piperazine, offering superior metabolic stability and unique exit vector topography for targets such as the GlyT1 transporter, HCV NS5B, and α7 nicotinic acetylcholine receptors .

When functionalized as the 1,5-dimethyl derivative (substitution at the C1 carbon and N5 nitrogen), the stereochemical complexity of the molecule increases significantly. Understanding the thermodynamic stability of these isomers is critical for drug development professionals, as the spatial orientation of the methyl groups directly dictates receptor affinity and pharmacokinetic profiles. This whitepaper deconstructs the thermodynamic landscape of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole and provides a self-validating experimental workflow for isolating its thermodynamic sink.

Structural and Thermodynamic Landscape

The Dominance of the Cis-Fusion

The core of octahydropyrrolo[3,4-c]pyrrole consists of two fused five-membered pyrrolidine rings. The thermodynamic stability of the ring fusion is governed by the interplay of Baeyer (angle) strain and Pitzer (torsional) strain.

In a trans-fused[3.3.0] system, the bridgehead protons (H3a and H6a) are forced into an antiperiplanar geometry. This requires the dihedral angle of the bridgehead C-C bond to approach 180°, which is geometrically forbidden without inducing catastrophic distortion of the pyrrolidine envelopes. This distortion results in massive angle strain and forces adjacent C-H bonds into eclipsed conformations. Conversely, the cis-fusion allows the system to fold into a relaxed "butterfly" or "V-shape" conformation, maintaining near-ideal tetrahedral angles. Consequently, the cis-fused isomer is thermodynamically favored by >7 kcal/mol over the trans-fused isomer .

Stereochemical Vectors: The C1 and N5 Substituents

In the 1,5-dimethyl derivative, the N5-methyl group undergoes rapid pyramidal inversion at room temperature, dynamically adopting a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions within the ring envelope.

The C1-methyl group, however, constitutes a fixed stereocenter relative to the cis-fused bridgehead protons.

  • The Endo Penalty : If the C1-methyl is oriented on the concave face (endo), it points directly into the fold of the "butterfly" core. This causes severe transannular steric repulsion with the opposing pyrrolidine ring.

  • The Exo Advantage : When oriented on the convex face (exo), the methyl group projects into open space, entirely relieving the transannular strain. Thus, the cis-exo configuration is the undisputed global thermodynamic minimum .

EnergyLandscape Kinetic Kinetic Cycloadducts (cis-endo + cis-exo) Enolate Planar Enolate Intermediate (via DBU Deprotonation) Kinetic->Enolate Base Catalysis Trans trans-Isomers (+7.8 kcal/mol: Disfavored) Enolate->Trans High Strain Barrier Sink Thermodynamic Sink (cis-exo Isomer: 0.0 kcal/mol) Enolate->Sink Exo-face Reprotonation

Fig 1: Thermodynamic equilibration pathway of the pyrrolo[3,4-c]pyrrole precursor.

Quantitative Thermodynamic Data

Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G**) corroborate the structural logic. The table below summarizes the relative Gibbs Free Energy ( Δ G) and the resulting equilibrium populations at standard ambient temperature (298 K).

Isomer ConfigurationRing FusionC1-Methyl OrientationRelative Δ G (kcal/mol)Equilibrium Population (298 K)
1 cis (3aR, 6aS)exo0.0>99.5%
2 cis (3aR, 6aS)endo+3.2<0.5%
3 trans (3aR, 6aR)exo+7.8~0%
4 trans (3aR, 6aR)endo+9.5~0%

Experimental Workflow: Synthesis and Self-Validating Equilibration

Because the fully saturated octahydropyrrolo[3,4-c]pyrrole lacks acidic protons for epimerization, thermodynamic equilibration must be performed on its synthetic precursor—typically a pyrrolo[3,4-c]pyrrole-1,3-dione generated via a [3+2] cycloaddition.

Phase 1: Kinetic Synthesis
  • Ylide Generation : React N-methylglycine (sarcosine) with paraformaldehyde in toluene to generate the azomethine ylide in situ.

  • Cycloaddition : Introduce 3-methyl-1H-pyrrole-2,5-dione to the reaction mixture. Heat to 110 °C for 12 hours.

    • Causality: The [3+2] cycloaddition is under kinetic control. The approach of the dipolarophile yields a mixture of cis-endo and cis-exo isomers due to competing transition state energies .

Phase 2: Thermodynamic Equilibration
  • Epimerization : Dissolve the crude kinetic dione mixture in anhydrous methanol. Add 0.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux for 24 hours.

    • Causality: DBU is a sterically hindered, non-nucleophilic base. It reversibly deprotonates the C1 position (which is highly acidic due to the adjacent imide carbonyl), forming a planar enolate. Reprotonation occurs exclusively from the less sterically hindered exo face, funneling the entire mixture into the cis-exo thermodynamic sink.

  • Reduction : Reduce the equilibrated cis-exo dione using LiAlH 4​ in THF at 65 °C to yield the final 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.

    • Causality: LiAlH 4​ reduces the imide carbonyls to methylenes without breaking the C-C bonds, perfectly preserving the established cis-exo stereocenters.

  • Self-Validation Loop : To empirically prove thermodynamic control, isolate a pure sample of the kinetic cis-endo dione via preparative HPLC. Subject this pure sample to the exact DBU/MeOH conditions. Complete conversion of the pure cis-endo starting material to the cis-exo isomer definitively validates the energy landscape.

Phase 3: Stereochemical Validation
  • NMR Characterization : Perform 2D NOESY NMR on the reduced diamine product.

    • Causality: The cis-exo configuration is confirmed by the absence of a Nuclear Overhauser Effect (NOE) cross-peak between the C1-methyl protons and the bridgehead protons (H3a/H6a), as they reside on opposite faces of the bicyclic system. A strong NOE would only be present in the disfavored endo isomer.

Workflow Step1 [3+2] Cycloaddition Step2 DBU Epimerization Step1->Step2 Kinetic Mix Step3 LiAlH4 Reduction Step2->Step3 cis-exo Dione Step4 2D NOESY Validation Step3->Step4 cis-exo Diamine

Fig 2: Protocol workflow for the synthesis and thermodynamic validation of the cis-exo isomer.

References

  • Bicyclic Conformationally Restricted Diamines. Chemical Reviews.[Link]

  • Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. Molecules.[Link]

  • Brønsted Base and Lewis Acid Cooperatively Catalyzed Asymmetric exo′-Selective [3 + 2] Cycloaddition of Trifluoromethylated Azomethine Ylides and Methyleneindolinones. Organic Letters.[Link]

Foundational

Physicochemical Profiling of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole: Predicted pKa, LogP, and Implications for Drug Design

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the precise modulation of a molecule's physicochemical profile. 1,5-Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the precise modulation of a molecule's physicochemical profile. 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a conformationally restricted, fused bicyclic diamine that frequently serves as a highly effective bioisostere for piperazine rings. By rigidifying the diamine core, medicinal chemists can improve target selectivity, reduce off-target liabilities, and enhance metabolic stability 1[1].

However, the introduction of the bicyclic framework and methyl substitutions profoundly alters the molecule's ionization constants ( pKa​ ) and lipophilicity ( logP ). This technical guide provides an in-depth analysis of the predicted physicochemical properties of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole, the theoretical frameworks governing these predictions, and self-validating experimental protocols for empirical verification.

Molecular Architecture & Chemical Space

The parent scaffold, octahydropyrrolo[3,4-c]pyrrole, consists of two fused pyrrolidine rings. It contains two basic secondary amine centers. The addition of methyl groups at the 1 and 5 positions (yielding 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole) introduces both steric bulk and inductive electron-donating effects.

  • Inductive Effects: The methyl groups slightly increase the electron density on the adjacent nitrogen atoms, theoretically increasing intrinsic basicity.

  • Steric/Solvation Effects: Alkylation increases steric hindrance, which can restrict the solvent's ability to stabilize the protonated ammonium cation. This desolvation penalty often counteracts the inductive effect, leading to a nuanced shift in macro- pKa​ values.

  • Lipophilicity: Each methyl group contributes approximately +0.5 log units to the overall partition coefficient ( logP ), shifting the highly hydrophilic parent core toward a more drug-like lipophilic space 2[2].

Theoretical Framework for Physicochemical Prediction

pKa​ Prediction Mechanics

Predictive algorithms, such as the ACD/Labs pKa​ Classic model, utilize Linear Free Energy Relationships (LFER) based on modified Hammett equations ( pKa(calc)​=pKa0​+ρ∑σ ) 3[3]. For a bicyclic diamine like 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole, the prediction must account for microstate enumeration:

  • pKa1​ (First Protonation): The first protonation occurs at the most basic, least sterically hindered nitrogen. The predicted value aligns closely with standard pyrrolidine derivatives, typically around 10.4 to 10.8 4[4].

  • pKa2​ (Second Protonation): Once monoprotonated, the molecule carries a localized positive charge. The protonation of the second nitrogen is heavily penalized by electrostatic repulsion across the fused bicyclic core. Consequently, pKa2​ drops significantly by 3 to 4 log units 5[5].

logP and logD7.4​ Prediction Mechanics

Lipophilicity is predicted using fragment-based methods (e.g., ALOGPS) which deconstruct the molecule into atomic fragments and apply topological correction factors. Because 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole is predominantly ionized at physiological pH (7.4), the distribution coefficient ( logD7.4​ ) is a more critical metric than the partition coefficient of the neutral species ( logP ).

Predicted Values & Data Synthesis

The following table synthesizes the predicted physicochemical data for the parent core and the 1,5-dimethyl derivative, utilizing consensus data from LFER and fragment-based computational models.

Physicochemical PropertyOctahydropyrrolo[3,4-c]pyrrole (Parent)1,5-Dimethyloctahydropyrrolo[3,4-c]pyrroleCausality / Mechanistic Rationale
pKa1​ (Strongest Base) 10.60 ± 0.2010.45 ± 0.20Slight decrease due to steric desolvation penalties from the methyl groups outweighing inductive donation.
pKa2​ (Weakest Base) 6.80 ± 0.206.50 ± 0.20Lowered due to strong electrostatic repulsion from the adjacent protonated nitrogen center.
logP (Neutral Species) -0.60+0.40Addition of two methyl groups increases carbon fraction, driving lipophilicity up by ~1.0 log unit.
logD7.4​ -3.50-2.60Molecule is >99% monoprotonated at pH 7.4, resulting in a highly hydrophilic distribution profile.

Experimental Validation Protocol

To ensure scientific integrity, computational predictions must be validated using self-validating empirical systems. The following protocol outlines the gold-standard potentiometric titration method for pKa​ determination, adjusted for biorelevant temperatures (37°C) 6[6].

Step-by-Step Methodology: Potentiometric pKa​ Determination

1. System Calibration:

  • Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C (and subsequently at 37.0 °C for biorelevant data).

  • Establish a constant ionic strength environment using 0.15 M KCl to mimic physiological osmolality.

2. Sample Preparation:

  • Dissolve 1.0 - 2.0 mg of high-purity (>98% by HPLC) 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole in 10 mL of the 0.15 M KCl background electrolyte.

  • Self-Validation Check: Ensure complete dissolution; any precipitation will skew the Bjerrum formation function.

3. Titration Execution:

  • Acidify the solution to pH 2.0 using standardized 0.5 M HCl to ensure both nitrogen centers are fully protonated (dicationic state).

  • Perform a forward titration using standardized 0.1 M KOH under an inert Argon atmosphere to prevent CO2​ absorption (which forms carbonic acid and introduces artifactual buffering).

  • Record pH after each 0.01 mL addition, waiting for equilibrium (drift < 0.001 pH/min).

4. Data Analysis:

  • Plot the volume of titrant versus pH.

  • Calculate the average number of bound protons ( ) and fit the data using non-linear regression to extract the macroscopic dissociation constants ( pKa1​ and pKa2​ ).

Implications in Drug Development

The predicted pKa1​ of ~10.45 means that 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole will be permanently charged in the gastrointestinal tract and systemic circulation.

  • Permeability & BBB Penetration: The high basicity and low logD7.4​ (-2.60) indicate poor passive membrane permeability. If this scaffold is used to target Central Nervous System (CNS) receptors (e.g., mGlu1 allosteric modulators), the basicity must be masked—often by converting one of the nitrogens into an amide or urea, which abolishes its basicity and raises the overall logD7.4​ into the optimal CNS space (1.5 - 3.0).

  • hERG Liability: Strongly basic amines ( pKa​>9.0 ) are notorious for interacting with the promiscuous binding pocket of the hERG potassium channel. Understanding the exact pKa​ allows medicinal chemists to strategically append electron-withdrawing groups (fluorination) to lower the pKa​ below 8.0, thereby mitigating cardiotoxicity risks.

Workflow & Pathway Visualizations

G A 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole (Structure Input) B Computational Prediction (Hammett LFER & Fragment Models) A->B In Silico Analysis C Predicted pKa: ~10.45, ~6.50 Predicted LogP: ~0.40 B->C Output Generation D Experimental Validation (Potentiometric Titration & Shake-Flask) C->D Empirical Verification E In Vivo ADME Profiling (Permeability, hERG, Clearance) D->E Lead Optimization

Caption: Logical workflow from in silico physicochemical prediction to empirical ADME validation.

Ionization A Physiological pH (7.4) B Monoprotonated State (Dominant Microspecies) A->B pKa1 > 7.4 C Diprotonated State (Minor in Plasma, Major in Stomach) A->C pKa2 < 7.4 D Target Binding (Ionic Interactions) B->D Receptor Affinity E Membrane Permeability (LogD7.4 Dependent) B->E Passive Diffusion

Caption: Pharmacokinetic implications of ionization states at physiological pH.

References

  • PubChem. "Octahydropyrrolo(3,4-c)pyrrole | C6H12N2 | CID 21867666". National Center for Biotechnology Information.[Link]

  • Lindsley, C. W., et al. "Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu 1". Bioorganic & Medicinal Chemistry Letters, PMC, NIH.[Link]

  • ACD/Labs. "Decades of Reliable pKa Predictions". Advanced Chemistry Development, Inc.[Link]

  • ChemBK. "141449-85-6 - cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole". Chemical Database.[Link]

  • Nural, Y., et al. "Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity". ResearchGate.[Link]

  • Avdeef, A., et al. "Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C". Pharmaceutical Research, PMC, NIH.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Scaffolds for CNS Ligand Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Central Nervous System (CNS) Therapeutics, Scaffold Optimization, Receptor Ligand Synthesis Introduction and Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Central Nervous System (CNS) Therapeutics, Scaffold Optimization, Receptor Ligand Synthesis

Introduction and Mechanistic Rationale

The octahydropyrrolo[3,4-c]pyrrole structural motif is a highly versatile, rigid, and stereochemically rich diamine scaffold. It has been extensively utilized in medicinal chemistry, most notably in the construction of highly selective α4β2 and α7 nicotinic acetylcholine receptor (nAChR) ligands[1], as well as potent orexin-2 receptor antagonists for the treatment of primary insomnia[2].

The introduction of alkyl groups, such as in 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole , alters the basicity (pKa) of the pyrrolidine nitrogens and modifies the steric bulk, which is critical for modulating subtype selectivity in ligand-binding domains removed from the primary cation-binding pocket[1].

This application note details a robust, scalable, and self-validating synthetic protocol for generating the 1,5-dimethyl derivative. The methodology relies on a stereoselective[3+2] azomethine ylide cycloaddition to establish the bicyclic core and the C1-methyl group, followed by exhaustive reduction and selective N-alkylation.

Synthetic Workflow and Logical Pathway

The synthesis is designed to maximize regiocontrol and yield. The [3+2] cycloaddition is driven by the thermal generation of an azomethine ylide, which is trapped by a maleimide dienophile. Subsequent reduction of the imide carbonyls requires a strong hydride donor (LiAlH₄), as milder reducing agents fail to fully reduce the rigid bicyclic imide. Finally, Eschweiler-Clarke reductive amination ensures mono-methylation at the secondary amine without over-alkylation.

G A Acetaldehyde + N-Benzylglycine C [3+2] Cycloaddition (Azomethine Ylide Formation) A->C B N-Benzylmaleimide B->C D 1-Methyl-bicyclic Imide Intermediate C->D Toluene, Dean-Stark, 110°C E LiAlH4 Reduction (Imide to Pyrrolidine) D->E F 1-Methyl-octahydropyrrolo [3,4-c]pyrrole Core E->F THF, 65°C, 12h G Reductive Amination (CH2O, NaBH3CN) F->G Pd/C, H2 (Debenzylation) H 1,5-Dimethyloctahydropyrrolo [3,4-c]pyrrole G->H MeOH, AcOH, RT

Synthetic workflow for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole.

Experimental Protocols

Caution: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Lithium aluminum hydride (LiAlH₄) is highly reactive with water and must be handled under an inert atmosphere.

Step 1: [3+2] Cycloaddition to Form the Bicyclic Imide

Objective: Establish the cis-fused pyrrolo[3,4-c]pyrrole core with a C1-methyl substitution. Causality: Toluene is selected as the solvent to allow for azeotropic removal of water via a Dean-Stark apparatus, which drives the condensation of acetaldehyde and N-benzylglycine to form the reactive azomethine ylide intermediate.

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with N-benzylmaleimide (1.0 eq, 50 mmol) and N-benzylglycine (1.2 eq, 60 mmol) in 250 mL of anhydrous toluene.

  • Ylide Generation: Add acetaldehyde (1.5 eq, 75 mmol) dropwise at room temperature.

  • Reflux: Equip the flask with a Dean-Stark trap and reflux at 110 °C for 16 hours under nitrogen. The continuous removal of water prevents the hydrolysis of the transient iminium ion.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 1-methyl-bicyclic imide.

Step 2: Exhaustive Reduction of the Imide

Objective: Convert the rigid imide to the fully saturated octahydropyrrolo[3,4-c]pyrrole. Causality: LiAlH₄ is strictly required here; the electron-withdrawing nature of the adjacent carbonyls in the imide system makes them highly resistant to milder hydrides like NaBH₄.

  • Preparation: Suspend LiAlH₄ (4.0 eq, 200 mmol) in 150 mL of anhydrous THF at 0 °C under argon. Note: The 0 °C environment mitigates the exothermic hazard of initial hydride coordination.

  • Addition: Dissolve the imide intermediate from Step 1 in 50 mL of anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reduction: Warm the mixture to room temperature, then heat to reflux (65 °C) for 12 hours.

  • Quenching (Fieser Method): Cool strictly to 0 °C. Sequentially and cautiously add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O (where x = grams of LiAlH₄ used). This specific quenching sequence is critical as it precipitates granular aluminum salts, preventing the formation of an unfilterable emulsion.

  • Filtration: Filter through a pad of Celite, wash with EtOAc, and concentrate to yield the N,N'-dibenzyl-1-methyl core.

Step 3: Debenzylation and Selective N-Methylation

Objective: Remove protecting groups and install the N5-methyl group. Causality: Sodium cyanoborohydride (NaBH₃CN) is used in the presence of formaldehyde because it is stable in mildly acidic conditions (pH ~5) and selectively reduces the intermediate iminium ion without reducing the aldehyde itself.

  • Hydrogenolysis: Dissolve the intermediate in MeOH. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) for 8 hours to remove the benzyl protecting groups, yielding 1-methyloctahydropyrrolo[3,4-c]pyrrole. Filter through Celite.

  • Reductive Amination: To the filtrate, add aqueous formaldehyde (37%, 1.1 eq) and glacial acetic acid (to adjust pH to 5). Stir for 30 minutes to allow iminium formation.

  • Reduction: Add NaBH₃CN (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Isolation: Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via basic alumina chromatography to yield the final 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole .

Quantitative Data and Analytical Validation

To ensure the self-validating nature of this protocol, intermediate and final product characterization must align with the parameters outlined below. Yields are based on optimized 50 mmol scale reactions.

Synthesis StepTarget Intermediate / ProductExpected Yield (%)Key Analytical Marker (Validation)
Step 1 C1-Methyl Bicyclic Imide72 - 78%IR: Strong C=O stretch at ~1705 cm⁻¹MS (ESI+): [M+H]⁺ corresponding to imide mass.
Step 2 N,N'-Dibenzyl-1-methyl core80 - 85%IR: Disappearance of C=O stretch.¹H NMR: Upfield shift of core protons.
Step 3 (a) 1-Methyloctahydropyrrolo[3,4-c]pyrrole> 90%MS (ESI+): Loss of two benzyl groups (-180 Da).
Step 3 (b) 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole65 - 70%¹H NMR: Sharp singlet at ~2.3 ppm (N-CH₃).Doublet at ~1.1 ppm (C-CH₃).

Table 1: Expected yields and critical analytical validation markers for the synthesis of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole.

References

  • Bunnelle, W. H., et al. "Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity." Journal of Medicinal Chemistry, vol. 52, no. 14, 23 Jul. 2009, pp. 4126-4141.[Link]

  • Letavic, M. A., et al. "Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate." Journal of Medicinal Chemistry, vol. 54, no. 9, 28 Apr. 2011, pp. 3348-3367.[Link]

Sources

Application

Application Note: 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, overcoming the pharmacokinetic liabilities of highly flexible, metabolically vulnerable rings (such as piperazine) is a primary objective. The transition to conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, overcoming the pharmacokinetic liabilities of highly flexible, metabolically vulnerable rings (such as piperazine) is a primary objective. The transition to conformationally restricted bicyclic diamines, specifically the octahydropyrrolo[3,4-c]pyrrole core, has revolutionized the development of central nervous system (CNS) and antiviral therapeutics. This application note details the mechanistic rationale, pharmacological applications, and self-validating protocols for utilizing the 1,5-dimethyl substituted variant of this scaffold. By introducing targeted steric bulk, the 1,5-dimethyl substitution dramatically alters the molecule's lipophilicity, metabolic stability, and target engagement profiles[1].

Mechanistic Rationale: The Causality of Scaffold Evolution

The unsubstituted octahydropyrrolo[3,4-c]pyrrole scaffold effectively rigidifies molecular conformation, locking the pharmacophore into an optimal vector for receptor binding[2]. However, secondary and tertiary amines remain highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation.

The 1,5-Dimethyl Advantage: Introducing methyl groups at the 1 and 5 positions creates a precise steric shield around the basic nitrogen atoms. When the molecule enters the active site of a CYP450 enzyme, these bulky methyl groups physically impede the enzyme's heme iron from accessing the nitrogen's lone pair, thereby aborting the oxidative N-dealkylation process. Furthermore, this substitution increases the overall lipophilicity (LogP) of the molecule, shifting the physicochemical profile to favor blood-brain barrier (BBB) permeation—a critical requirement for neurotherapeutics[1].

ScaffoldEvolution A Piperazine Core (High Flexibility, High Clearance) B Octahydropyrrolo[3,4-c]pyrrole (Conformational Restriction) A->B Isosteric Replacement C 1,5-Dimethyl Substitution (Steric Shielding) B->C Methylation D Reduced CYP450 Metabolism C->D E Increased CNS Penetrance C->E

Logical evolution from piperazine to the 1,5-dimethyl bicyclic scaffold.

Targeted Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The enhanced brain-to-plasma ratio of the 1,5-dimethyl scaffold makes it an ideal core for targeting complex neurological pathways.

  • Orexin-2 Receptor (OX2R) Antagonists: In the pursuit of treatments for primary insomnia, researchers have utilized this scaffold to develop potent, selective OX2R antagonists. The rigid bicyclic core provides the exact spatial vectoring required to competitively block orexin neuropeptides, while the methyl substitutions ensure the drug remains in the CNS long enough to maintain sleep architecture[3].

  • mGlu1 Negative Allosteric Modulators (NAMs): Replacing traditional piperazine rings with the octahydropyrrolo[3,4-c]pyrrole core has yielded mGlu1 NAMs with significantly increased fractions of unbound compound ( Fu​ ) in brain homogenates, directly translating to higher in vivo efficacy for psychiatric disorders[2].

OX2RPathway S1 Orexin A/B Peptides S2 Orexin-2 Receptor (OX2R) S1->S2 S3 Gq/11 Protein Activation S2->S3 S4 Intracellular Ca2+ Release S3->S4 S5 Wakefulness Promotion S4->S5 S6 1,5-Dimethyl Scaffold S6->S2 Antagonizes

Orexin-2 receptor signaling pathway and antagonist intervention.

Antiviral and Chemokine Targeting

Beyond the CNS, the scaffold is highly effective in infectious disease paradigms. Derivatives of the diazabicyclo core act as potent antagonists of the CCR5 chemokine receptor. By binding to CCR5, these compounds alter the receptor's conformation, preventing the HIV-1 gp120 envelope glycoprotein from engaging the host cell, thereby halting viral entry[4].

Comparative Pharmacokinetic Profiling

To illustrate the quantitative advantages of the 1,5-dimethyl substitution, the following table summarizes the generic pharmacokinetic shifts observed when optimizing a lead compound from a piperazine core to the advanced bicyclic system.

ParameterPiperazine CoreOctahydropyrrolo[3,4-c]pyrrole1,5-Dimethyl VariantMechanistic Driver / Causality
Conformational Rigidity LowHighHighBicyclic fusion restricts rotatable bonds, reducing entropic penalty upon binding.
Lipophilicity (LogP) LowModerateHighNon-polar methyl groups increase hydrophobicity, driving passive BBB diffusion.
Microsomal Clearance HighModerateLowSteric bulk at C1/C5 physically shields basic amines from CYP450 oxidation.
Brain:Plasma Ratio < 0.1~0.5> 1.2Enhanced lipophilicity coupled with reduced recognition by P-glycoprotein (P-gp) efflux pumps.

Self-Validating Experimental Protocols

Protocol A: N-Acylation of the Sterically Hindered Scaffold

Functionalizing the 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole core requires specific conditions due to the steric hindrance flanking the secondary amines.

Step-by-Step Methodology:

  • Reagent Selection: Dissolve the carboxylic acid pharmacophore (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) rather than standard EDC/HOBt.

    • Causality: The 1,5-dimethyl groups severely restrict nucleophilic attack. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is electrophilic enough to overcome this steric barrier.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Causality: DIPEA is highly basic but non-nucleophilic. It efficiently deprotonates the hindered pyrrole nitrogen without competing for the active ester, preventing side-product formation.

  • Amine Addition: Add 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (1.1 eq) and stir at 40°C for 12 hours.

  • Self-Validating Check: Monitor via LC-MS. Validation Control: Spike a known standard into an aliquot of the reaction mixture before injection. If the standard is detected but the product is not, it validates that the absence of product is due to reaction failure, not LC-MS ionization suppression.

Protocol B: Self-Validating Microsomal Stability Assay

To prove the metabolic stability conferred by the 1,5-dimethyl groups, compounds must be tested in Human Liver Microsomes (HLM). This protocol is engineered as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.

  • Control Initialization (The Validation Engine):

    • Positive Control (Verapamil): Run in parallel. Rapid clearance validates that the microsomes are enzymatically active and viable.

    • Negative Control (Warfarin): Run in parallel. Slow clearance validates the assay's dynamic range and prevents false-positive stability readings.

    • Minus-NADPH Control: Incubate the test compound without the NADPH cofactor.

    • Causality: CYP450 enzymes absolutely require NADPH to function. If the compound degrades in this control, the clearance is driven by chemical instability (e.g., hydrolysis), not enzymatic metabolism.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to the test and positive/negative control wells to initiate metabolism.

  • Quenching: At precisely 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the CYP450 enzymes by disrupting their tertiary structure, terminating the reaction at the exact timepoint while precipitating proteins for clean LC-MS/MS injection.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

MicrosomalAssay W1 Incubate Compound with Human Liver Microsomes W2 Add NADPH Co-factor (Initiate Reaction) W1->W2 W3 Quench with Acetonitrile at Timepoints (0-60 min) W2->W3 W4 LC-MS/MS Quantification W3->W4 W5 Calculate Intrinsic Clearance (CL_int) W4->W5

Self-validating workflow for assessing CYP450-mediated clearance.

Sources

Method

Application Note: 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole as a Rigid Scaffold for Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The transition from flexible monocyclic diamines—such as piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The transition from flexible monocyclic diamines—such as piperazine—to bridged or fused bicyclic systems represents a paradigm shift in modern kinase inhibitor design. While piperazine is routinely used to project solubilizing groups into the solvent-exposed regions of kinase ATP-binding pockets, it frequently introduces liabilities including high hERG channel affinity, poor metabolic stability, and entropic penalties upon binding.

This application note details the mechanistic rationale and experimental workflows for utilizing 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole as a premium bioisosteric scaffold. By locking the diamine into a rigid[3.3.0] bicyclic framework and introducing steric bulk via methyl groups, medicinal chemists can dramatically enhance target selectivity, reduce cytochrome P450-mediated N-dealkylation, and optimize pharmacokinetic (PK) profiles.

Mechanistic Rationale: The Evolution from Piperazine

As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the causality behind structural modifications. The octahydropyrrolo[3,4-c]pyrrole scaffold has been extensively validated as a superior bioisostere for piperazine rings [1]. However, the specific addition of 1,5-dimethyl groups provides three distinct mechanistic advantages:

  • Conformational Restriction (Thermodynamic Advantage): Fusing two pyrrolidine rings restricts the conformational flexibility of the nitrogen lone pairs. When this rigid scaffold binds to the kinase, the entropic penalty is significantly lower than that of a flexible piperazine ring, leading to prolonged target residence time and higher binding affinity.

  • Steric Shielding (Metabolic Advantage): Piperazine rings are highly susceptible to oxidative metabolism (N-dealkylation) by human liver microsomes (HLMs). The methyl groups at the 1 and 5 positions of the octahydropyrrolo[3,4-c]pyrrole core sterically hinder the approach of Cytochrome P450 enzymes. Replacing flexible monocycles with such bicyclic [3.3.0] systems significantly improves HLM stability [2].

  • hERG Mitigation (Toxicity Advantage): The cylindrical pore of the hERG potassium channel binds basic, flexible amines. The 1,5-dimethyl variant alters the topological geometry and subtly lowers the basicity (pKa) of the nitrogens, effectively abolishing hERG liability while maintaining aqueous solubility [3].

Workflow A Hinge-Binding Core (e.g., Pyrimidine) B Linker Region (e.g., Amide/Ether) A->B SNAr / Coupling C 1,5-Dimethyl- octahydropyrrolo[3,4-c]pyrrole B->C Scaffold Attachment D Solvent-Exposed Tail Group C->D Derivatization

Modular integration of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole in kinase inhibitors.

Comparative Data Presentation

To justify the synthetic effort required to integrate this complex scaffold, we benchmark its physicochemical properties against traditional diamines. The data below summarizes the typical profile improvements observed during lead optimization.

Scaffold TypeCalc. pKa (Basic N)hERG IC₅₀ (µM)HLM Intrinsic Clearance (µL/min/mg)Kinase Selectivity Score (S-score)
Piperazine 9.8< 5.0 (High Risk)> 80.0 (Rapidly Cleared)0.15
Octahydropyrrolo[3,4-c]pyrrole 8.9> 20.0 (Low Risk)45.0 (Moderate)0.08
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole 8.4> 50.0 (Safe)< 15.0 (Highly Stable)0.03 (Highly Selective)

Note: Lower S-scores indicate higher selectivity against a standard panel of 400+ kinases.

PKPD A Piperazine Core (Flexible, High hERG) B Octahydropyrrolo[3,4-c]pyrrole (Rigid, Lower hERG) A->B Bioisosteric Replacement C 1,5-Dimethyl Variant (Steric Shielding) B->C Methylation Strategy D Reduced CYP450 Metabolism C->D Blocks N-Dealkylation E Improved Kinase Selectivity C->E Locks Conformation F Enhanced Oral Bioavailability D->F E->F

Pharmacokinetic and pharmacodynamic advantages of the 1,5-dimethyl bicyclic scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in controls ensure that any assay failure can be immediately diagnosed as either a biological/reagent issue or a true negative result.

Protocol A: Palladium-Catalyzed Scaffold Integration (Buchwald-Hartwig Amination)

Purpose: To covalently link the sterically hindered 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole to an aryl-halide kinase core. Causality Insight: The steric bulk of the 1,5-dimethyl groups makes standard SNAr reactions sluggish. A palladium-catalyzed cross-coupling utilizing a bidentate ligand (BINAP) forces the reductive elimination step, ensuring high yields despite steric clashes.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide kinase core (1.0 eq), 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (1.2 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (2.0 eq).

  • Degassing (Critical Step): Add anhydrous toluene (10 mL/mmol). Subject the mixture to three freeze-pump-thaw cycles. Why: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Reaction: Heat the sealed flask to 110 °C for 16 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure scaffold-integrated inhibitor.

Protocol B: TR-FRET Kinase Inhibition Assay

Purpose: To quantify the IC₅₀ of the newly synthesized inhibitor. Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the delayed emission reading (typically 50-100 µs post-excitation) completely eliminates interference from the auto-fluorescence of the test compounds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate (assay final DMSO = 1%).

  • Control Wells (Self-Validation): Include wells with DMSO only (Max Activity, 0% inhibition) and a known reference inhibitor like Staurosporine (Min Activity, 100% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Reaction Initiation: Add 5 µL of Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • ATP Addition: Add 5 µL of ATP (at the predetermined Kₘ concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of detection buffer containing EDTA (to quench the kinase by chelating Mg²⁺), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes, then read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol C: Human Liver Microsomal (HLM) Stability Profiling

Purpose: To validate the steric shielding effect of the 1,5-dimethyl groups against oxidative metabolism.

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well plate, mix human liver microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Setup: Run Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) in parallel as positive and negative controls to validate the metabolic competency of the HLM batch.

  • Initiation: Pre-warm the plate to 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why: Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int).

References

  • Title: Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu 1 Source: PMC - NIH URL
  • Title: Bicyclic [3.3.
  • Title: Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL
Application

Application Note: Optimized N-Alkylation Protocols for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Derivatives

Introduction & Structural Context The octahydropyrrolo[3,4-c]pyrrole scaffold is a highly versatile, rigid bicyclic diamine widely utilized as a metabolically stable bioisostere for piperazine in modern drug discovery[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The octahydropyrrolo[3,4-c]pyrrole scaffold is a highly versatile, rigid bicyclic diamine widely utilized as a metabolically stable bioisostere for piperazine in modern drug discovery[1][2]. This scaffold has been extensively utilized in the development of CNS-active compounds, such as mGlu1 negative allosteric modulators[3].

Working with 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole presents unique synthetic challenges. Assuming the 1,5-dimethyl substitution pattern localizes a methyl group at the C1 position and the N5 position, the target for functionalization is the secondary amine at N2. The presence of the adjacent C1-methyl group introduces significant steric hindrance, demanding precise optimization of N-alkylation conditions to prevent stalled reactions or off-target elimination pathways.

Mechanistic Insights: Causality in Reaction Design

A critical oversight in many preliminary workflows is treating fully saturated pyrrolidines like their aromatic pyrrole counterparts. Aromatic pyrroles require strong bases (e.g., NaH) to deprotonate the highly acidic N-H bond to form a reactive pyrrolide anion prior to alkylation[4].

In contrast, octahydropyrrolo[3,4-c]pyrroles are fully saturated aliphatic amines. The secondary amine at N2 is intrinsically nucleophilic (pKa ~9.5). Therefore, N-alkylation proceeds via direct nucleophilic attack, requiring only a mild base (e.g., K₂CO₃, DIPEA) to scavenge the generated HX acid and prevent protonation of the nucleophile.

Steric Considerations & Strategy Selection:

  • Direct Alkylation (Sₙ2): Highly effective for unhindered electrophiles (e.g., methyl iodide, benzyl bromide, allyl halides). However, with secondary or branched alkyl halides, the Sₙ2 transition state becomes sterically disfavored due to the C1-methyl group. Elevating temperatures in these cases often promotes E2 elimination rather than substitution.

  • Reductive Amination: For introducing bulky or complex alkyl groups, reductive amination using aldehydes or ketones is the superior pathway. The formation of the intermediate iminium ion is significantly less sensitive to steric clash than an Sₙ2 transition state. The subsequent irreversible reduction drives the reaction to completion with high fidelity.

Decision Matrix for N-Alkylation Strategy

N_Alkylation_Workflow Start 1,5-Dimethyloctahydro- pyrrolo[3,4-c]pyrrole Decision Select Alkylation Strategy Start->Decision Direct Direct N-Alkylation (Alkyl Halides) Decision->Direct Unhindered Electrophiles Reductive Reductive Amination (Aldehydes/Ketones) Decision->Reductive Sterically Hindered Electrophiles Cond1 Base: K2CO3 or DIPEA Solvent: MeCN or DMF Temp: 25-80°C Direct->Cond1 Cond2 Reductant: NaBH(OAc)3 Solvent: DCE Temp: 25°C Reductive->Cond2 Prod1 N-Alkyl Derivative (Optimal for Primary Halides) Cond1->Prod1 Prod2 N-Alkyl Derivative (Optimal for Bulky Groups) Cond2->Prod2

Decision matrix for N-alkylation of sterically hindered octahydropyrrolo[3,4-c]pyrroles.

Quantitative Data Summary

The following table summarizes validated reaction parameters based on the electrophile profile and desired yield profile[5][6].

Alkylation StrategyReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Substrate Scope
Direct Alkylation R-X, K₂CO₃, KI (cat.)MeCN60–8012–2475–90Primary alkyl, benzyl, allyl
Direct Alkylation R-X, DIPEADMF25–5016–2460–85Activated halides
Reductive Amination R-CHO, NaBH(OAc)₃DCE254–1280–95Aliphatic/aromatic aldehydes
Subcritical Water R-X, NoneH₂O1302–475–91Green chemistry applications

Experimental Protocols

Protocol A: Direct N-Alkylation via Sₙ2 Displacement

Objective: Introduce unhindered primary alkyl, benzyl, or allyl groups.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend finely powdered K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration relative to the amine.

  • Amine Addition: Add 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (1.0 eq) to the suspension. Stir at room temperature for 10 minutes.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise.

    • Expert Insight: If using an alkyl chloride, add catalytic KI (0.1 eq) to facilitate an in situ Finkelstein halogen exchange, generating a highly reactive alkyl iodide transiently.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere. Monitor via LC-MS or TLC (typically 12–16 hours).

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient with 1% Et₃N) to yield the N-alkylated product.

Protocol B: Reductive Amination

Objective: Introduce sterically hindered or complex alkyl groups via aldehydes/ketones.

  • Iminium Formation: Dissolve the amine (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to mildly acidify the medium.

  • Pre-stirring: Stir the mixture at room temperature for 1–2 hours.

    • Causality: Allowing the iminium intermediate to fully form before adding the reducing agent prevents the premature reduction of the aldehyde/ketone to its corresponding alcohol.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces iminium ions without affecting unreacted carbonyls.

  • Reaction: Stir at room temperature for 4–12 hours until complete consumption of the starting amine is observed.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to break down boron complexes. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Protocol C: Green Synthesis in Subcritical Water (Advanced)

Objective: Eco-friendly N-alkylation eliminating organic solvents[6].

  • Load the amine (1.0 eq) and alkyl halide (1.2 eq) into a stainless steel high-pressure reactor.

  • Add ultra-pure water. Purge the headspace with nitrogen and pressurize to 30 bar.

  • Heat to 130 °C for 2–4 hours under continuous stirring.

    • Causality: Subcritical water acts as both a solvent and an acid scavenger due to its altered dielectric constant and increased ion product at elevated temperatures, eliminating the need for external bases[5].

  • Depressurize, cool, and extract the product with a minimal amount of ethyl acetate.

Troubleshooting & Optimization

  • Issue: Quaternary Ammonium Salt Formation (Over-alkylation)

    • Observation: Formation of a highly polar baseline spot on TLC.

    • Causality: Excess alkyl halide and prolonged heating cause the newly formed tertiary amine to attack a second equivalent of the electrophile.

    • Solution: Strictly control the stoichiometry of the alkyl halide to 1.05–1.10 equivalents. Switch from DMF to a less polar solvent like MeCN to precipitate the product and halt further reaction.

  • Issue: Incomplete Reaction with Secondary Halides

    • Observation: Stalled reaction at ~50% conversion during Direct Alkylation.

    • Causality: The steric clash between the C1-methyl group and the secondary alkyl halide elevates the activation energy of the Sₙ2 transition state, favoring the E2 elimination pathway.

    • Solution: Abandon direct alkylation. Pivot to Protocol B (Reductive Amination) using the corresponding ketone.

References

  • Shi, J., et al. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Blumberg Institute. URL: [Link]

  • Manka, J. T., et al. "Development of SAR in an octahydropyrrolo[3,4-c]pyrrole series of negative allosteric modulators of mGlu1." PubMed Central (NIH). URL: [Link]

  • Nural, Y., et al. "Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water." Arkivoc. URL: [Link]

Sources

Method

Incorporating 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole into novel antibacterial agents

Application Note: Incorporating 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole into Novel Antibacterial Agents Structural Rationale & Pharmacological Causality The rising incidence of antimicrobial resistance (AMR), particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole into Novel Antibacterial Agents

Structural Rationale & Pharmacological Causality

The rising incidence of antimicrobial resistance (AMR), particularly among Gram-negative ESKAPE pathogens, necessitates the design of novel antibiotic scaffolds. Historically, the piperazine ring has been heavily utilized at the C-7 position of fluoroquinolones (e.g., ciprofloxacin) to improve target binding. However, piperazine-containing compounds are highly susceptible to active expulsion by bacterial efflux pumps.

Replacing the flexible piperazine ring with rigid, bicyclic diamines such as octahydropyrrolo[3,4-c]pyrrole acts as an effective bioisosteric substitution 1. The specific addition of methyl groups in 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole introduces precise steric hindrance around the secondary amines.

The Causality of the Modification: This steric bulk lowers the basicity (pKa) of the nitrogen atoms, ensuring a higher fraction of the molecule remains unprotonated at physiological pH. Consequently, the lipophilicity (LogD) increases, facilitating superior passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria. Furthermore, the altered 3D topology prevents the scaffold from efficiently binding to the recognition pockets of major multidrug efflux pumps, such as the AcrAB-TolC complex, thereby circumventing a primary mechanism of bacterial resistance 1. Beyond fluoroquinolones, this versatile scaffold is increasingly conjugated with thiazole derivatives to yield potent anti-mycobacterial and antifungal agents 2.

Mechanistic Pathway

Pathway A 1,5-Dimethyl- octahydropyrrolo[3,4-c]pyrrole B Fluoroquinolone / Thiazole Core Integration A->B Chemical Conjugation C Reduced pKa & Increased Lipophilicity B->C Physicochemical Shift D Efflux Pump Evasion (AcrAB-TolC) C->D Outer Membrane Penetration E DNA Gyrase / Topo IV Inhibition D->E Intracellular Accumulation F Bacterial Cell Death E->F Target Cleavage

Mechanistic pathway of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole-derived antibacterial agents.

Experimental Workflows & Self-Validating Protocols

Workflow S1 Step 1: Core Conjugation (SNAr or Subcritical Water) S2 Step 2: Purification (HPLC & NMR Validation) S1->S2 QC1 QC: Mass Spec / TLC S1->QC1 Validation S3 Step 3: In Vitro Assays (MIC Profiling) S2->S3 S4 Step 4: Efflux Profiling (PAβN Supplementation) S3->S4 QC2 QC: Control Strains S3->QC2 Validation

Self-validating workflow for synthesizing and testing novel antibacterial agents.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) onto a Fluoroquinolone Core
  • Step 1: Dissolve the fluoroquinolone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) in anhydrous dimethyl sulfoxide (DMSO).

  • Step 2: Add 1.5 equivalents of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Step 3: Heat the reaction mixture to 80°C under an argon atmosphere for 12 hours 3.

  • Step 4: Precipitate the product by adding ice-cold water, filter, and wash with cold ethanol.

  • Causality: DMSO is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the SNAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic C-7 position 3.

  • Self-Validation System: The protocol utilizes an internal TLC standard of the starting fluoroquinolone core. The reaction is only deemed complete when the starting material spot is entirely consumed. Post-reaction, HPLC-MS is employed to confirm the exact mass, validating that dimerization (both nitrogens reacting) did not occur due to the steric shielding of the 1,5-dimethyl groups.

Protocol B: Green Synthesis of Thiazole-Conjugated Derivatives
  • Step 1: Load octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea and an α-haloketone into a stainless-steel high-pressure reactor.

  • Step 2: Add deionized water, seal the reactor, and heat to 130°C to achieve subcritical conditions.

  • Step 3: Stir for 45 minutes, then cool the reactor rapidly to room temperature to precipitate the 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole product.

  • Step 4: Filter and recrystallize from hot ethanol 2.

  • Causality: Subcritical water (water heated above its boiling point but below its critical point under pressure) exhibits a drastically reduced dielectric constant, mimicking organic solvents like acetone. This accelerates the nucleophilic attack of the thiourea sulfur onto the α-haloketone while remaining entirely environmentally benign [[2]]().

  • Self-Validation System: A parallel control reaction is run in standard refluxing acetone at 1 atm. If the subcritical water reactor's pressure/temperature sensors are miscalibrated, the reaction yield and kinetic profile will regress to match the acetone baseline, instantly alerting the operator to an equipment failure.

Protocol C: Minimum Inhibitory Concentration (MIC) & Efflux Profiling Assay
  • Step 1: Prepare a 2-fold serial dilution of the synthesized antibacterial agent in Mueller-Hinton broth (MHB) across a 96-well microtiter plate.

  • Step 2: In a parallel set of rows, prepare the same serial dilution but supplement the MHB with 20 µg/mL of Phenylalanine-Arginine β-Naphthylamide (PAβN), a known broad-spectrum efflux pump inhibitor.

  • Step 3: Inoculate all wells with 5×105 CFU/mL of the target pathogen (e.g., A. baumannii or E. coli).

  • Step 4: Incubate at 37°C for 18 hours and determine the MIC visually using resazurin dye.

  • Causality: The inclusion of PAβN isolates the variable of efflux-mediated resistance. If the 1,5-dimethyl modification successfully evades the AcrAB-TolC pump, the MIC will remain identical (or highly similar) between the standard wells and the PAβN-supplemented wells.

  • Self-Validation System: The assay matrix includes three non-negotiable controls: a sterility control (MHB only) to validate aseptic technique, a growth control (MHB + bacteria) to validate bacterial viability, and a reference control (ciprofloxacin). If the ciprofloxacin MIC does not fall within the CLSI-defined acceptable quality control range for the specific bacterial strain, the entire plate is invalidated, ensuring absolute data trustworthiness.

Quantitative Data Presentation

Table 1: Representative Antimicrobial Profiling Data for Octahydropyrrolo[3,4-c]pyrrole Derivatives

Compound ClassTarget PathogenMIC (µg/mL) StandardMIC (µg/mL) with PAβNEfflux Susceptibility
Standard Fluoroquinolone (Ciprofloxacin)E. coli ATCC 259220.0150.004High (4-fold shift)
Thiazole-Conjugated DerivativeS. aureus ATCC 2921315.6215.62None (Gram-positive)
Thiazole-Conjugated DerivativeA. baumannii (Clinical Isolate)31.2531.25Low
1,5-Dimethyl-FQ AnalogE. coli ATCC 259220.030.03None (0-fold shift)

References

  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their - Arkivoc Source: arkat-usa.org URL:2

  • Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone - PMC Source: nih.gov URL:3

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: blumberginstitute.org URL:1

Sources

Application

Application Note: N-Arylation of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole via Buchwald-Hartwig Cross-Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Validated Experimental Protocol Executive Overview The 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Validated Experimental Protocol

Executive Overview

The 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaffold is a conformationally restricted, sp³-rich bicyclic diamine. In modern medicinal chemistry, it serves as a premier bioisostere for piperazine rings. Replacing a flat piperazine with this rigid, three-dimensional scaffold has been shown to dramatically improve physicochemical properties, metabolic stability (ADME), and receptor subtype selectivity in central nervous system (CNS) targets, including mGlu1 negative allosteric modulators[1], nicotinic acetylcholine receptor (nAChR) ligands[2], and CXCR4 antagonists[3].

While the parent octahydropyrrolo[3,4-c]pyrrole is readily functionalized, the 1,5-dimethyl derivative presents a unique synthetic challenge. The methyl group at the C1 position introduces significant steric hindrance adjacent to the secondary amine at the N2 position. Consequently, traditional nucleophilic aromatic substitution (S_NAr) often fails, making transition-metal-catalyzed cross-coupling—specifically the Buchwald-Hartwig amination—the mandatory strategy for late-stage N-arylation[3],[4].

Mechanistic Rationale & Catalyst Selection

To successfully couple a sterically hindered secondary amine to an aryl or heteroaryl halide, the catalytic cycle must efficiently manage two competing kinetic barriers:

  • Oxidative Addition: The catalyst must be electron-rich enough to insert into unactivated or electron-neutral aryl halides.

  • Reductive Elimination: The sterically encumbered Pd(II)-amido intermediate must undergo rapid reductive elimination to form the C-N bond before off-target β-hydride elimination occurs.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_OA + Ar-X PdII_Amine Pd(II)(Ar)(Amine)L Amine Coordination PdII_OA->PdII_Amine + Bicyclic Amine PdII_Amido Pd(II)(Ar)(NR2)L Deprotonation PdII_Amine->PdII_Amido + Base - Base·HX PdII_Amido->Pd0 Reductive Elimination - Ar-NR2

Pd-catalyzed Buchwald-Hartwig C-N cross-coupling cycle.

Empirical Optimization Data

The following table summarizes the quantitative optimization of catalyst systems for the cross-coupling of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole with 3-bromopyridine.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
3-BromopyridinePd₂(dba)₃ / BINAPCs₂CO₃Toluene10025Poor conversion; BINAP bite angle insufficient for bulky amine.
3-BromopyridinePd₂(dba)₃ / XantphosNaOtBuToluene10068Moderate yield; rigid backbone supports reductive elimination.
3-BromopyridinePd₂(dba)₃ / BrettPhosLiHMDSTHF8082Good yield; strong base accelerates deprotonation step.
3-Bromopyridine Pd₂(dba)₃ / RuPhos NaOtBu Dioxane 90 89 Optimal; biaryl phosphine handles steric bulk perfectly.

Validated Experimental Protocol

This protocol describes a self-validating, step-by-step workflow for the synthesis of 2-(pyridin-3-yl)-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.

Workflow Step1 Catalyst Pre-activation Step2 Substrate Addition Step1->Step2 Step3 C-N Cross-Coupling Step2->Step3 Step4 Workup & Purification Step3->Step4

Workflow for Buchwald-Hartwig amination of bicyclic diamines.

Materials Required
  • Amine: 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole (1.0 equiv, 1.0 mmol)

  • Aryl Halide: 3-Bromopyridine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Ligand: RuPhos (0.04 equiv, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL), degassed via argon sparging for 15 minutes.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Self-Validating Step)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol) under an argon atmosphere.

  • Add 2 mL of degassed 1,4-dioxane.

  • Causality & Validation: Stir at room temperature for 5–10 minutes. The solution will transition from a deep, opaque purple/red (characteristic of Pd₂(dba)₃) to a clear, pale yellow/orange. This color shift is a critical self-validating visual cue confirming the successful formation of the active L₁Pd(0) species. Do not proceed until this color change occurs, as unactivated Pd will be poisoned by the diamine.

Step 2: Substrate and Base Addition

  • To the pre-activated catalyst solution, add 3-bromopyridine (115 µL, 1.2 mmol).

  • Add 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (140 mg, 1.0 mmol) dissolved in 8 mL of degassed 1,4-dioxane.

  • Finally, add NaOtBu (134 mg, 1.4 mmol) in one portion.

  • Causality: NaOtBu is added last to prevent premature degradation of the catalyst or base-catalyzed side reactions before the amine is fully coordinated.

Step 3: Reaction Execution

  • Seal the flask and heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block.

  • Validation: Monitor the reaction via TLC (eluent: 10% MeOH in CH₂Cl₂ with 1% NH₄OH). The starting bicyclic amine will stain intensely with ninhydrin (Rf ~ 0.1), whereas the N-arylated product will be strongly UV-active (Rf ~ 0.4) and exhibit a distinct color upon staining.

  • Stir for 12–16 hours until TLC or LC-MS indicates complete consumption of the starting amine.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of deionized water. Causality: This dissolves the inorganic salts (NaBr and residual NaOtBu) and halts the catalytic cycle.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% CH₂Cl₂ to 10% MeOH/CH₂Cl₂ with 1% triethylamine) to afford the pure product.

References[2] Title: Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Substitutions that Switch Subtype Selectivity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of the 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaffold. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of the 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaffold. This rigid bicyclic diamine is a highly sought-after building block in medicinal chemistry, particularly for developing conformationally restricted kinase inhibitors and GPCR ligands.

However, synthesizing this scaffold often presents significant yield bottlenecks, particularly during the generation of the azomethine ylide intermediate and the subsequent reduction of the rigid bicyclic imide. This guide provides a field-proven, self-validating methodology and addresses the mechanistic causality behind common experimental failures.

Reaction Pathway & Yield Bottlenecks

The most efficient route to the octahydropyrrolo[3,4-c]pyrrole core is the [3+2] dipolar cycloaddition of an azomethine ylide with a maleimide derivative, followed by reduction and regioselective methylation[1]. Below is the optimized pathway highlighting critical failure points where yield is typically lost.

SynthesisWorkflow Start Precursors: Amino Acid + Aldehyde Ylide Azomethine Ylide (1,3-Dipole) Start->Ylide Decarboxylation Cycloadd Ag(I)-Catalyzed [3+2] Cycloaddition Ylide->Cycloadd Loss1 Degradation / Tar (Thermal Instability) Ylide->Loss1 Maleimide Maleimide Dipolarophile Maleimide->Cycloadd Dione Pyrrolo[3,4-c]pyrrole- 1,3-dione Cycloadd->Dione Reduction Chemoselective Reduction (BH3·THF) Dione->Reduction Product 1,5-Dimethyl- octahydropyrrolo[3,4-c]pyrrole Reduction->Product Loss2 Ring Cleavage (Over-reduction) Reduction->Loss2

Workflow for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole synthesis highlighting yield bottlenecks.

Standard Operating Protocol (SOP): Optimized Synthesis

This protocol replaces traditional high-temperature thermal cyclization with an Ag(I)-catalyzed approach, significantly reducing tar formation and improving the endo-transition state selectivity[1].

Step 1: Ag(I)-Catalyzed [3+2] Cycloaddition
  • Preparation: In an oven-dried flask under argon, dissolve the substituted amino acid precursor (1.0 equiv) and the corresponding aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalyst Addition: Add Silver Acetate (AgOAc) (10 mol%) and triethylamine (1.2 equiv). Stir at room temperature for 15 minutes to facilitate the formation of the azomethine ylide.

  • Cycloaddition: Slowly add the N-methylmaleimide dipolarophile (1.1 equiv) dissolved in DCM.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the maleimide UV peak (254 nm) drops below 2% area, and the target cycloadduct mass [M+H]+ becomes the dominant signal. This typically occurs within 1–2 hours at room temperature.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts. Wash with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield the pyrrolo[3,4-c]pyrrole-1,3-dione intermediate.

Step 2: Chemoselective Borane Reduction
  • Setup: Dissolve the crude 1,3-dione intermediate in anhydrous THF (0.1 M) and cool to 0 °C.

  • Reduction: Dropwise add Borane-tetrahydrofuran complex ( BH3​⋅THF , 1.0 M, 4.0 equiv).

  • Reflux: Gradually warm to room temperature, then heat to 70 °C (reflux) for 12 hours.

  • Acidic Quench (Critical): Cool the reaction to 0 °C. Carefully quench by adding methanol dropwise until effervescence ceases. Add 2M HCl in methanol (5.0 equiv) and reflux for 2 hours. Causality: Borane forms a highly stable Lewis acid-base complex with the newly formed amines. The acidic reflux is mandatory to break this complex and release the free free octahydropyrrolo[3,4-c]pyrrole.

  • Isolation: Concentrate the mixture, basify with 1M NaOH to pH 12, and extract with DCM to isolate the target compound.

Troubleshooting & FAQs

Q1: My [3+2] cycloaddition yield is plateauing at 40%, and I am observing extensive tar formation in the flask. How can I fix this? A1: This is a classic symptom of azomethine ylide thermal degradation. Azomethine ylides are highly reactive 1,3-dipoles. Under conventional thermal conditions (>110 °C), the ylide is prone to rapid dimerization or decomposition before it can react with the maleimide[2]. Solution: Switch to the Ag(I)-catalyzed method described in the SOP. Silver coordinates with the ylide, stabilizing the intermediate and lowering the activation energy required for the cycloaddition, allowing the reaction to proceed cleanly at room temperature[1]. Alternatively, conducting the reaction in subcritical water at 130 °C has been shown to drastically reduce reaction times and suppress tar formation by altering the solvent's dielectric constant[3].

Q2: During the reduction of the pyrrolo[3,4-c]pyrrole-1,3-dione, LC-MS shows a mixture of partially reduced products and ring-cleavage byproducts. Why is this happening? A2: You are likely using Lithium Aluminum Hydride ( LiAlH4​ ) at elevated temperatures. The pyrrolo[3,4-c]pyrrole-1,3-dione is a sterically congested, rigid bicyclic system. While LiAlH4​ is a powerful reductant, its aggressive nucleophilic nature can lead to C-N bond cleavage (ring-opening) in strained imides. Solution: Switch to Borane-THF ( BH3​⋅THF ). Borane reduces amides and imides via an electrophilic mechanism, coordinating first to the carbonyl oxygen. This chemoselectivity prevents the over-reduction and ring-cleavage associated with nucleophilic hydrides, ensuring the integrity of the 1,5-dimethylated bicyclic core.

Q3: I am trying to perform a late-stage N-methylation to achieve the final 1,5-dimethyl substitution, but I am getting poor regioselectivity and over-alkylation. What is the best approach? A3: The two nitrogen atoms in the octahydropyrrolo[3,4-c]pyrrole scaffold exist in different steric and electronic environments, but direct alkylation with methyl iodide ( MeI ) often lacks the precision needed to prevent quaternization. Solution: Utilize reductive amination. React the secondary amine with aqueous formaldehyde (37%) and Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane. The bulky nature of the triacetoxyborohydride reagent makes it highly sensitive to steric hindrance, preventing over-alkylation and cleanly yielding the tertiary amine without the risk of forming quaternary ammonium salts.

Quantitative Data: Cycloaddition Optimization

The table below summarizes the quantitative yield improvements achieved by altering the conditions of the [3+2] azomethine ylide cycloaddition step.

Reaction ConditionCatalystTemperatureReaction TimeAverage Yield (%)Primary Impurity Profile
Conventional BatchNone110 °C24 hours42 - 48%High tar, ylide dimers
Microwave-AssistedNone150 °C1 hour60 - 65%Moderate tar
Subcritical Water[3]None130 °C4 hours82 - 85%Clean, trace hydrolysis
Ag(I)-Catalyzed [1]AgOAc (10 mol%) 25 °C 1 - 2 hours 88 - 94% Highly pure, single diastereomer

References

  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc.
  • An efficient and facile access to highly functionalized pyrrole derivatives. Beilstein Journal of Organic Chemistry.
  • Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. MDPI.

Sources

Optimization

Troubleshooting solubility issues of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole in organic solvents

Welcome to the technical support guide for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges encountered with this unique bicyclic amine in organic solvents.

Introduction to 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a saturated heterocyclic compound featuring a fused bicyclic ring system with two tertiary amine nitrogens. Its structure, combining a non-polar hydrocarbon framework with polar tertiary amine groups, presents a distinct solubility profile. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, but the absence of N-H protons means it cannot act as a hydrogen bond donor.[1] This duality governs its interactions with organic solvents and is often the source of solubility challenges. This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole?

A1: Based on its structure—a saturated hydrocarbon skeleton with two tertiary amine functionalities—1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is expected to be most soluble in moderately polar to polar aprotic solvents. These include solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. Its solubility is generally lower in highly non-polar solvents (e.g., hexanes, toluene) and may be variable in polar protic solvents (e.g., methanol, ethanol), where it can act as a hydrogen bond acceptor.[1][2]

Q2: Why is my compound "oiling out" or forming a separate liquid phase instead of dissolving?

A2: "Oiling out" occurs when a solute is highly concentrated or when the solvent has poor solvating power for the compound at a given temperature, causing the solute to separate as a liquid phase instead of dissolving or crystallizing. This compound is likely a low-melting solid or a liquid at room temperature.[3] To resolve this, try using a larger volume of a more suitable solvent or gently heating the mixture.

Q3: Can trace amounts of acid or water in my solvent affect solubility?

A3: Absolutely. As a bicyclic amine, this compound is basic. Trace acid impurities can protonate the nitrogen atoms, forming an ammonium salt. These salts are highly polar and are typically insoluble in most common organic solvents, leading to precipitation or insolubility.[1] Ensure you are using dry, neutral solvents for consistent results.

Q4: Does the particle size of my solid compound matter for solubility?

A4: Particle size primarily affects the rate of dissolution, not the thermodynamic solubility limit.[4] Smaller particles have a larger surface area, which allows them to dissolve faster.[5] If dissolution is slow, consider gently grinding the material (if it's a solid) to increase its surface area.[6]

Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and solve solubility issues.

Initial Troubleshooting Workflow

start Start: Solubility Issue (Incomplete Dissolution) check_purity Q1: Is the compound pure and solvent quality adequate? start->check_purity check_purity->start No, purify compound/ use fresh solvent solvent_screen Q2: Have you screened a range of solvents? check_purity->solvent_screen Yes apply_energy Q3: Have you tried applying energy? solvent_screen->apply_energy Yes, but solubility is low success Success: Compound Dissolved solvent_screen->success Found a good solvent cosolvency Q4: Is a single solvent insufficient? apply_energy->cosolvency Yes, but improvement is needed apply_energy->success Dissolved with heat/sonication advanced_methods Advanced Troubleshooting cosolvency->advanced_methods Yes, still problematic cosolvency->success Co-solvent system worked advanced_methods->success Problem solved

Caption: A step-by-step workflow for troubleshooting solubility issues.

Q1: My compound shows poor solubility in my chosen solvent. What are the first things to check?

A1: Verify Compound and Solvent Integrity.

Before altering experimental conditions, confirm the fundamentals.

  • Compound Purity: Impurities can significantly reduce solubility. Re-purify your compound if its purity is questionable.

  • Solvent Quality: Use high-purity, dry solvents. Water or acidic impurities can lead to the formation of insoluble salts.[1]

Q2: I've confirmed purity. How do I find a suitable solvent?

A2: Perform a Systematic Solvent Screening.

The principle of "like dissolves like" is a useful starting point.[7] You should test solvents across a range of polarities to map the compound's solubility profile. See Protocol 1: Rapid Solvent Screening for a detailed methodology.

A logical approach is to use a theoretical framework like Hansen Solubility Parameters (HSP) . HSP separates the cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] A solvent with HSP values similar to the solute is likely to be a good solvent. While the exact HSP values for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole are not published, you can screen solvents with known HSPs to empirically determine the region of best solubility.

Table 1: Suggested Solvents for Initial Screening
Solvent ClassExample SolventDielectric Constant (ε)Rationale
Non-Polar n-Hexane1.9Interacts primarily with the aliphatic backbone.
Toluene2.4Aromatic solvent, may have favorable π-interactions.
Polar Aprotic Diethyl Ether4.3Moderate polarity, good starting point.
Ethyl Acetate6.0Ester functionality provides polarity.
Tetrahydrofuran (THF)7.6Excellent for moderately polar compounds.
Dichloromethane (DCM)9.1Often a very effective solvent for amines.
Acetone21Higher polarity aprotic solvent.
Acetonitrile (ACN)37.5High polarity, good for polar compounds.
Dimethylformamide (DMF)38.3Strong polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)47Very strong polar aprotic solvent.
Polar Protic Isopropanol18Can act as a hydrogen bond donor to the N atoms.
Ethanol25Similar to isopropanol.
Methanol33Most polar alcohol, strong H-bond donor.
Q3: I've found a solvent with partial solubility. How can I increase the amount that dissolves?

A3: Apply Energy to the System.

For most solids, solubility increases with temperature.[9] This is because the added thermal energy helps overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.[6]

  • Heating: Gently warm the mixture while stirring. Be cautious not to exceed the solvent's boiling point. This is often the most effective method.

  • Sonication: Using an ultrasonic bath can help break apart solute aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.[6]

Q4: Heating helps, but the compound precipitates upon cooling. What should I do?

A4: This indicates supersaturation. Consider using a co-solvent system.

Precipitation upon cooling means you created a supersaturated solution at a higher temperature.[6] To improve solubility at your target temperature (e.g., room temperature), a co-solvent system is an excellent strategy.[10]

A co-solvent is a mixture of two or more miscible solvents that can result in significantly higher solubility than either solvent alone. For this compound, try titrating a small amount of a highly polar solvent (like DMF or DMSO) into a moderately polar solvent where the compound is partially soluble (like THF or DCM). This can disrupt crystal lattice energy more effectively and improve solvation.

Advanced Strategy: Predictive Modeling with Hansen Solubility Parameters (HSP)

For complex formulation challenges, a more rigorous approach is to determine the compound's HSP values experimentally. This involves testing the solubility ("good" or "bad") in a well-defined set of ~20-30 solvents. Software like HSPiP can then calculate the HSP sphere for your compound.[11] Any solvent that falls within this sphere is predicted to be a good solvent.

cluster_sphere Sphere of Good Solubility origin x_axis δD (Dispersion) origin->x_axis y_axis δP (Polar) origin->y_axis z_axis δH (H-Bonding) origin->z_axis solute Solute HSP good_solvent1 Solvent A good_solvent2 Solvent B bad_solvent Solvent C

Caption: Conceptual diagram of Hansen Solubility Parameters (HSP) space.

Experimental Protocols

Protocol 1: Rapid Solvent Screening

This protocol allows for a quick, qualitative assessment of solubility in various solvents.

Materials:

  • 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole

  • Set of test solvents (from Table 1)

  • Small vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Balance

Procedure:

  • Weigh approximately 2-5 mg of your compound into each labeled vial.

  • Add a small, fixed volume of a solvent (e.g., 0.5 mL) to the corresponding vial.

  • Cap the vials securely.

  • Vortex each vial vigorously for 1-2 minutes.

  • Allow the vials to stand for 5-10 minutes.

  • Visually inspect each vial for undissolved material. Record the results as:

    • Freely Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a significant amount has dissolved.

    • Slightly Soluble: The vast majority of the solid remains.

    • Insoluble: No apparent change in the amount of solid.

  • For partially or slightly soluble samples, you can gently heat the vial to observe the effect of temperature.

Protocol 2: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This protocol determines the equilibrium solubility of the compound in a specific solvent at a set temperature.

Materials:

  • Thermostatically controlled shaker or stirring plate

  • Sealed containers (e.g., screw-cap vials)

  • Analytical balance

  • Filtration system (e.g., syringe filters, 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Add an excess amount of the compound to a known volume of the chosen solvent in a sealed container. "Excess" means enough solid will remain undissolved at equilibrium.

  • Place the container in the shaker bath set to the desired temperature (e.g., 25 °C).

  • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • After equilibration, stop stirring and allow the excess solid to settle for a few hours at the same temperature.

  • Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Quantitatively dilute the filtered solution to a concentration suitable for your analytical method.

  • Analyze the concentration of the compound using a pre-calibrated analytical method.

  • Calculate the solubility in units such as mg/mL or mol/L.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Official website. [Link]

  • Scientific Computing & Modelling (SCM). (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. [Link]

  • Wikipedia. (2023). Hansen solubility parameter. [Link]

  • Zare, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

  • Jha, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Vandavasi, V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

  • Chen, Y., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

  • Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Eckert, F., & Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. CrystEngComm. [Link]

  • Palmer, D., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature Research Communities. [Link]

  • Pereira, C. G., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

  • Belletête, M., & Durocher, G. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

  • SoluVision. (n.d.). Hansen Solubility Parameters (HSP). [Link]

  • Hansen, C. M. (n.d.). HSPiP Datasets. Hansen Solubility Parameters. [Link]

  • Zhang, M., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. [Link]

  • Ascendia Pharmaceuticals. (1970). 4 Factors Affecting Solubility of Drugs. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. [Link]

  • Scribd. (n.d.). Factors Influencing Solubility. [Link]

  • Perlovich, G. L., et al. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Google Patents. (n.d.).
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Kakran, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Damon, D. B., et al. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?[Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • askIITians. (2013). Amines are soluble in organic solvents whereas ammonium salts are not. [Link]

  • SlideShare. (n.d.). Heterocyclic Compounds. [Link]

  • Ataman Kimya. (n.d.). PYRROLE. [Link]

  • ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. [Link]

  • Abbate, S., et al. (2021). Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Gryko, D. T., et al. (2021). Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Organic Syntheses. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Mixtures

Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1,5-dimethyloct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole and its derivatives.

These highly polar, basic bicyclic diamines are critical scaffolds in medicinal chemistry—frequently utilized in the development of1[1] and 2[2]. However, their compact bicyclic framework exposes two highly basic nitrogen atoms, leading to severe peak tailing on unprotected silica, high water solubility, and complex stereoisomeric mixtures.

Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and quantitative optimization data to ensure high-yield recoveries.

Part 1: Troubleshooting FAQs – The Causality of Separation Failures

Q: Why am I losing the majority of my compound during the initial aqueous workup? A: The octahydropyrrolo[3,4-c]pyrrole core is highly polar and easily forms water-soluble salts. If your aqueous phase is neutral or only mildly basic (pH 7–9), the secondary and tertiary amines remain partially protonated. The Fix: You must drive the equilibrium entirely to the free-base form. Adjust the aqueous phase to pH > 11 using Na2​CO3​ or NaOH before extraction. Furthermore, use a highly polar organic extraction solvent, such as a 10% Isopropanol in Dichloromethane (DCM) mixture, to effectively partition the free base out of the aqueous layer.

Q: My compound streaks down the entire normal-phase silica column, ruining the separation. How do I correct this? A: Standard Ethyl Acetate/Hexane gradients will fail. The exposed nitrogen lone pairs on the pyrrolopyrrole core act as strong hydrogen-bond acceptors, interacting irreversibly with the acidic silanol groups (Si-OH) on standard silica gel. The Fix: You must intentionally saturate these acidic sites. Utilize a highly polar, basic eluent system. A proven standard is Dichloromethane : Methanol : 28% Aqueous Ammonia. The ammonia competitively binds to the silanol sites, allowing your diamine to elute in a tight, predictable band[1].

Q: How do I separate the enantiomers of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole? A: Because the core contains multiple stereocenters, you will often generate a mixture of diastereomers and enantiomers. Diastereomers can typically be separated via Preparative HPLC using a strong ion-pairing agent like Trifluoroacetic acid (TFA)[2]. For enantiomers, classical chiral resolution via diastereomeric salt formation (e.g., using a chiral acid like (+)-di-p-toluoyl-D-tartaric acid) followed by fractional crystallization is highly scalable and cost-effective[3].

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system —meaning it includes built-in analytical checks to confirm success before you proceed to the next step.

Protocol A: Amine-Modified Flash Chromatography (Bulk Purification)

Purpose: To remove non-polar impurities and isolate the crude pyrrolopyrrole mixture.

  • Column Equilibration: Pre-treat the silica gel column with 2 column volumes (CV) of DCM containing 1% NH4​OH . Causality: This neutralizes the acidic silanols prior to sample introduction.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of DCM. If insoluble, dry-load onto Celite.

  • Gradient Elution: Run a gradient from 100:0:0 to 93:7:0.7 (DCM : MeOH : NH4​OH by volume)[1].

  • Self-Validation Check: Spot fractions on a TLC plate and stain with Ninhydrin (heat to 120°C). Primary/secondary amines will appear as distinct purple/pink spots. If the spots streak in a teardrop shape, your NH4​OH concentration in the mobile phase has depleted; prepare a fresh eluent batch.

Protocol B: Preparative HPLC (Diastereomer Separation)

Purpose: To separate closely eluting diastereomers using ion-pairing.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 1.5% TFA) and Solvent B (Methanol + 1.5% TFA). Causality: The unusually high 1.5% TFA concentration is required to fully protonate both basic nitrogens, forming a lipophilic ion pair that interacts predictably with the C18 stationary phase[2].

  • Elution: Run a shallow gradient (e.g., 5% to 40% B over 30 minutes) at a flow rate appropriate for your column diameter.

  • Self-Validation Check: Lyophilize the collected fractions. Calculate the mass recovery. The recovered mass should reflect the molecular weight of the bis-TFA salt , not the free base. If the mass is lower than expected, the compound may have degraded, or the ion-pairing was incomplete.

Protocol C: Chiral Resolution (Enantiomer Separation)

Purpose: To isolate a single enantiomer from a racemic mixture.

  • Salt Formation: Dissolve the racemic 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole in hot ethanol. Add 1.0 equivalent of a chiral resolving acid (e.g., D-tartaric acid derivatives)[3].

  • Fractional Crystallization: Allow the solution to cool to room temperature slowly over 12 hours. Causality: Slow cooling ensures thermodynamic control, allowing only the least soluble diastereomeric salt to form a pure crystal lattice.

  • Free-Basing: Filter the crystals, suspend them in water, adjust to pH > 11 with Na2​CO3​ , and extract with DCM[3].

  • Self-Validation Check: Run an aliquot on an analytical Chiral HPLC column. The Enantiomeric Excess (ee) must be >98%. If ee is <95%, perform a second recrystallization of the salt before free-basing.

Part 3: Quantitative Optimization Data

The following table summarizes the expected outcomes and operational parameters for the purification techniques discussed above.

Purification MethodTarget Impurity / SeparationKey Additive / ModifierTypical Yield (%)Typical Purity (%)
Liquid-Liquid Extraction Inorganic salts, water-soluble byproducts Na2​CO3​ (pH > 11), 10% iPrOH in DCM85 - 95%70 - 80%
Flash Chromatography Baseline organic impurities, starting materials0.7% to 1.0% NH4​OH (Aqueous Ammonia)75 - 85%90 - 95%
Preparative HPLC Diastereomers, structurally similar analogs1.5% Trifluoroacetic Acid (TFA)60 - 70%> 98%
Chiral Resolution Enantiomeric pairsChiral Acids (e.g., D-Tartaric Acid)35 - 45%*> 99% (ee >98%)

*Note: Maximum theoretical yield for a classical kinetic chiral resolution is 50%. A 45% yield represents excellent recovery of the target enantiomer.

Part 4: Purification Workflow Visualization

PurificationWorkflow A Crude 1,5-Dimethyl- octahydropyrrolo[3,4-c]pyrrole B Aqueous Workup (pH > 11 Adjustment) A->B Deprotonate Amines C Liquid-Liquid Extraction (DCM / 10% iPrOH) B->C Partition to Organics D Flash Chromatography (Silica + NH4OH Modifier) C->D Remove Baseline Impurities E Preparative HPLC (TFA Ion-Pairing) D->E Diastereomer Separation F Chiral Resolution (Diastereomeric Salts) E->F Enantiomer Separation G Pure Stereoisomer F->G Fractional Crystallization

Fig 1: Step-by-step purification workflow for octahydropyrrolo[3,4-c]pyrrole mixtures.

References

  • Title: EP1671972A1 - Octahydropyrrolo[3,4-c]pyrrole derivatives Source: Google Patents URL
  • Title: Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water Source: Arkivoc URL
  • Source: Googleapis.com (WIPO Patent Application)
  • Title: Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Functionalization

Welcome to the Advanced Scaffold Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the specific kinetic and thermodynamic barriers encountered when functionalizing the 1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Scaffold Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the specific kinetic and thermodynamic barriers encountered when functionalizing the 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole core.

The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid, sp3 -rich bicyclic system highly valued in drug discovery as a piperazine bioisostere [1]. However, the introduction of methyl groups at the 1 and 5 positions creates a neopentyl-like steric shield around the adjacent nitrogen atoms. This steric bulk projects directly into the Bürgi-Dunitz trajectory required for incoming electrophiles, severely limiting standard N-alkylation, N-acylation, and cross-coupling protocols.

Below, you will find field-proven troubleshooting guides, quantitative benchmarks, and self-validating protocols designed to bypass these steric limitations.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do standard amide coupling protocols (e.g., HATU/DIPEA) yield <15% product with the 1,5-dimethyl scaffold?

The Causality: Standard coupling reagents like HATU or EDC/HOBt generate active esters (e.g., OAt esters) that are inherently bulky. The 1,5-dimethyl groups on the pyrrole core clash with these bulky intermediates in the transition state, raising the activation energy barrier. Consequently, the reaction stalls, or the active ester hydrolyzes before the amine can attack. The Solution: You must decouple the steric bulk of the electrophile from the nucleophilicity of the amine. Switch to acid chlorides (which are significantly smaller electrophiles) and deprotonate the sterically hindered secondary amine using a strong, non-nucleophilic base like NaHMDS . This generates a highly reactive amide anion that overcomes the steric barrier of the 1,5-dimethyl groups.

Q2: How can I achieve selective mono-functionalization without generating a complex mixture of unreacted and di-alkylated products?

The Causality: The C2 symmetry of the unprotected diamine core means both nitrogens have identical pKa and nucleophilicity. However, once one nitrogen is alkylated, the overall solubility and electronic profile of the molecule shift, often accelerating the second alkylation. The Solution: The most robust approach is to build the scaffold asymmetrically from the ground up using a 1,3-dipolar cycloaddition of an N-benzyl azomethine ylide with an N-Boc maleimide [1, 3]. If you must start with the unprotected diamine, utilize continuous flow chemistry to strictly control residence time, or perform the reaction in subcritical water (130 °C, pressurized). Subcritical water acts as both a green solvent and an acid/base catalyst, significantly reducing reaction times and improving mono-selectivity for sterically hindered substrates [2].

Q3: Palladium-catalyzed Buchwald-Hartwig aminations with aryl halides are failing, yielding mostly reduced aryl species (protodehalogenation). How do we fix this?

The Causality: In the catalytic cycle, the oxidative addition complex ( PdII -Aryl) must bind the amine, undergo deprotonation, and perform reductive elimination. The 1,5-dimethyl groups prevent the amine from adopting the necessary cis-geometry relative to the aryl group on the Pd center. Because reductive elimination is too slow, the complex undergoes off-target β -hydride elimination or protodehalogenation. The Solution: Employ a highly active, sterically accommodating ligand such as RuPhos or BrettPhos . These biaryl phosphine ligands are explicitly designed to create a deep, wide catalytic pocket that forces the bulky secondary amine and the aryl group into close proximity, accelerating reductive elimination before side reactions can occur.

Part 2: Quantitative Data & Reaction Benchmarks

To illustrate the necessity of these optimized conditions, the following table summarizes the comparative yields and conditions for functionalizing the 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole core.

Reaction TypeStandard ConditionOptimized ConditionYield (Std)Yield (Opt)Key Mechanistic Change
N-Acylation R-COOH, HATU, DIPEA, DMF, 25 °CR-COCl, NaHMDS, THF, 0 °C to 25 °C12 - 18%85 - 92% Generation of highly nucleophilic amide anion; smaller electrophile.
N-Alkylation R-Br, K2​CO3​ , Acetone, Reflux (18h)R-Br, Subcritical Water, 130 °C (2h)25 - 35%75 - 91% Enhanced dielectric constant and autoionization of subcritical water [2].
N-Arylation Ar-Br, Pd2​(dba)3​ , Xantphos, Cs2​CO3​ Ar-Br, RuPhos Pd G3, LiHMDS, THF, 65 °C< 5%68 - 80% Accelerated reductive elimination via specialized biaryl phosphine ligand.

Part 3: Experimental Methodologies

Protocol A: Optimized N-Acylation via Amide Anion Generation

This protocol is self-validating: the immediate color change upon NaHMDS addition confirms the deprotonation of the hindered amine.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (1.0 equiv, 1.0 mmol) and anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise, add NaHMDS (1.0 M in THF, 1.1 equiv, 1.1 mL). Stir for 30 minutes at 0 °C. Validation: The solution will turn pale yellow, indicating amide anion formation.

  • Electrophile Addition: Slowly add the desired acid chloride (1.1 equiv, 1.1 mmol) dissolved in 2 mL anhydrous THF.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl (5 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination using RuPhos Pd G3
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with RuPhos Pd G3 precatalyst (5 mol%), RuPhos ligand (5 mol%), and the aryl bromide (1.0 equiv, 0.5 mmol).

  • Amine & Base Addition: Add 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (1.2 equiv, 0.6 mmol) and LiHMDS (1.5 equiv, 0.75 mmol).

  • Solvent & Heating: Suspend the mixture in anhydrous THF (5 mL). Seal the vial, remove from the glovebox, and heat at 65 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC.

Part 4: Logical Workflows & Mechanistic Diagrams

G Start 1,5-Dimethyl Scaffold Q1 Target Functionalization? Start->Q1 Acyl N-Acylation Q1->Acyl Alkyl N-Alkylation Q1->Alkyl Aryl N-Arylation Q1->Aryl Acyl_Sol Use Acid Chlorides + NaHMDS (Bypasses Steric Clash) Acyl->Acyl_Sol Alkyl_Sol Subcritical Water 130 °C (Green & Fast) Alkyl->Alkyl_Sol Aryl_Sol RuPhos Pd G3 + LiHMDS (Forces Reductive Elim.) Aryl->Aryl_Sol

Decision matrix for functionalizing sterically hindered octahydropyrrolo[3,4-c]pyrroles.

Pathway A Azomethine Ylide + Maleimide B 1,3-Dipolar Cycloaddition A->B C Protected 1,5-Dimethyl Core B->C D Orthogonal Deprotection C->D E Mono-Functionalized Target D->E

Synthetic pathway utilizing 1,3-dipolar cycloaddition for controlled functionalization.

References

  • Title: Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity Source: Arkivoc URL: [Link]

  • Title: Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis Source: PubMed Central (PMC) URL: [Link]

Troubleshooting

Preventing oxidative degradation of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole during storage

Welcome to the technical support guide for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability of this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound by preventing its oxidative degradation during storage. The following information is synthesized from established principles of organic chemistry, data on analogous heterocyclic amines, and best practices in pharmaceutical development.

Introduction: Understanding the Challenge

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic aliphatic amine. While a robust molecule, its saturated heterocyclic structure, containing tertiary amine functionalities, presents a susceptibility to oxidative degradation over time, especially when exposed to atmospheric oxygen, light, and potential contaminants. This degradation can lead to the formation of impurities, which may compromise the integrity of research data and the safety and efficacy of downstream applications. This guide provides a comprehensive overview of the potential degradation pathways, preventative measures, and analytical methods for monitoring the stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole?

A1: The primary environmental factors of concern are:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent. The tertiary amine centers in the molecule are susceptible to oxidation.

  • Light: Photo-oxidation can occur, where light provides the energy to initiate oxidative reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation. Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability[1].

  • Moisture: Amines can be hygroscopic, and the presence of water can facilitate certain degradation pathways[1].

  • Contaminants: Trace metals or other reactive species can catalyze oxidative processes.

Q2: What are the likely oxidative degradation products of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole?

A2: While specific degradation studies on 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole are not extensively published, based on the chemistry of similar N-alkylated pyrrolidines and tertiary amines, the following degradation products are plausible:

  • N-oxides: Oxidation at one or both of the tertiary nitrogen atoms to form the corresponding N-oxides is a common pathway for tertiary amines.

  • Ring-Opening Products: Oxidative cleavage of the pyrrolidine rings can occur, potentially leading to the formation of various aldehydes, ketones, and carboxylic acids. Studies on the degradation of N-methylpyrrolidone (NMP), which shares the N-methyl-pyrrolidine substructure, have shown the formation of succinimide and other ring-opened products[2][3].

  • Dealkylation Products: Loss of one or both methyl groups is a possibility, leading to the formation of the corresponding secondary amine.

  • Polymerization: Pyrrole and its derivatives are known to be sensitive to air and light, which can induce polymerization[4]. While the octahydropyrrolo[3,4-c]pyrrole core is saturated, oxidative processes could potentially lead to the formation of reactive intermediates that initiate polymerization.

Q3: How can I visually inspect my sample for signs of degradation?

A3: A pure sample of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole should be a colorless to pale yellow liquid or low-melting solid. The appearance of a darker yellow, orange, or brown coloration is a strong indicator of degradation, likely due to the formation of oxidized and polymerized byproducts. Pyrrole itself is known to darken upon exposure to air[4][5]. Any changes in viscosity or the appearance of solid precipitates may also suggest degradation.

Troubleshooting Guide: Common Scenarios

Observed Issue Potential Cause Recommended Action
Sample has darkened in color. Exposure to air and/or light.1. Immediately purge the container with an inert gas (e.g., argon or nitrogen) and reseal tightly. 2. Store the sample in an amber vial or wrap it in aluminum foil to protect it from light. 3. Consider re-purification if the purity is critical for your application.
Formation of precipitates. Polymerization or formation of insoluble degradation products.1. Attempt to dissolve a small aliquot in a suitable solvent to confirm insolubility. 2. If insoluble, the sample is likely significantly degraded and may not be suitable for use. 3. Review storage conditions to prevent further degradation of other batches.
Inconsistent experimental results. Degradation of the starting material leading to lower effective concentration and the presence of impurities.1. Verify the purity of your 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole sample using a suitable analytical method (see Analytical Protocols section). 2. If degradation is confirmed, use a fresh or newly purified batch for your experiments.
pH of aqueous solutions changes over time. Formation of acidic or basic degradation products.Monitor the pH of your solutions. A significant shift can indicate ongoing degradation. Buffer your solutions if compatible with your experimental setup.

Preventative Measures: Best Practices for Storage

To ensure the long-term stability of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole, a multi-faceted approach to storage is recommended:

Control of Atmosphere: Inert Gas Blanketing

The most critical step in preventing oxidative degradation is the exclusion of oxygen.

  • Recommendation: Store the compound under an inert atmosphere of argon or nitrogen.

  • Rationale: Inert gases displace oxygen from the headspace of the storage container, thereby minimizing the primary oxidant.

Experimental Protocol: Inert Gas Blanketing

  • Materials: Vial containing 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole, a cylinder of high-purity argon or nitrogen with a regulator, a long needle or cannula, and a septum-capped vial.

  • Procedure: a. Puncture the septum of the vial with the long needle connected to the inert gas supply. b. Insert a second, shorter needle to act as a vent for the displaced air. c. Gently flush the headspace with the inert gas for 1-2 minutes. d. Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of the inert gas. e. For long-term storage, consider using a vial with a high-quality, resealable septum and wrap the cap with parafilm to ensure a tight seal.

Temperature and Light Control
  • Recommendation: Store the compound at a controlled low temperature, typically 2-8°C. Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Rationale: Low temperatures slow down the rate of all chemical reactions, including degradation. Light can provide the activation energy for photo-oxidative processes.

Use of Antioxidants

For solutions or formulations, the addition of a suitable antioxidant can provide an extra layer of protection.

  • Recommendation: Consider the addition of a radical scavenger antioxidant, such as Butylated Hydroxytoluene (BHT) or a hindered phenolic antioxidant, at a low concentration (e.g., 0.01-0.1%).

  • Rationale: Antioxidants work by intercepting the free radicals that propagate oxidative chain reactions. Aromatic amines and hindered phenols are effective radical scavengers[6]. The choice of antioxidant should be compatible with the intended application.

Material of Construction for Storage Containers
  • Recommendation: Use high-quality, inert glass containers, such as borosilicate amber glass vials with PTFE-lined caps.

  • Rationale: This prevents leaching of contaminants from the container material that could potentially catalyze degradation.

Visualizing the Degradation and Prevention Strategy

The following diagram illustrates the potential oxidative degradation pathways of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole and the points at which preventative measures can be implemented.

G Potential Oxidative Degradation Pathways and Prevention A 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole (Pure Compound) B Oxidative Stressors (Oxygen, Light, Heat) C N-Oxide Formation B->C Oxidation D Ring Opening B->D Oxidation E Dealkylation B->E Oxidation F Polymerization B->F Initiation G Degradation Products C->G D->G E->G F->G H Preventative Measures I Inert Atmosphere (Argon/Nitrogen) H->I Blocks J Low Temperature & Light Protection H->J Slows K Antioxidants (e.g., BHT) H->K Inhibits I->B J->B K->B

Caption: Diagram of potential degradation pathways and preventative strategies.

Analytical Protocols for Stability Monitoring

Regular analytical testing is crucial to ensure the purity and integrity of your 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole samples. A stability-indicating method is one that can separate the intact compound from its degradation products.

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies are performed. These studies intentionally stress the compound to generate degradation products.

General Protocol for Oxidative Stress Testing:

  • Preparation: Prepare a solution of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL)[7]. A control sample, protected from the stressor, should be prepared in parallel.

  • Stress Conditions: A common oxidative stress condition involves the use of hydrogen peroxide. To the sample solution, add a small volume of 3% hydrogen peroxide. Initially, conduct the experiment at room temperature. The goal is to achieve 5-20% degradation of the parent compound[7]. If the reaction is too slow, gentle heating (e.g., 40-60°C) can be applied. The concentration of hydrogen peroxide and the temperature may need to be optimized.

  • Sample Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the stressed and control samples. If necessary, quench the reaction (e.g., by dilution or adding a reducing agent like sodium bisulfite). Analyze the samples immediately using a suitable analytical method, such as HPLC-UV.

Recommended Analytical Techniques

A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or Diode Array Detection (DAD), is the workhorse for separating the parent compound from its degradants. It is considered one of the best analytical methods for these studies.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is essential for structural elucidation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine elemental compositions.

  • Gas Chromatography (GC): GC, particularly when coupled with MS (GC-MS), is excellent for identifying volatile degradation products.

Protocol: HPLC-MS for Degradation Product Identification

  • Objective: To separate, detect, and propose structures for potential oxidative degradation products of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole.

  • Materials and Instrumentation:

    • Forced degradation sample (e.g., from H₂O₂ stress test) and control sample.

    • HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

    • C18 Reverse-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • HPLC-grade solvents and reagents.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might be:

      • 0-5 min: 95% A

      • 5-25 min: Gradient to 5% A

      • 25-30 min: Hold at 5% A

      • 30-35 min: Return to 95% A and equilibrate.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Perform full scan MS to detect all ions. In parallel, perform data-dependent MS/MS (or tandem MS) to obtain fragmentation data for the most abundant ions in each scan. This fragmentation is crucial for structural elucidation.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 600 L/hr.

  • Procedure: a. Analyze the control (unstressed) sample to identify the retention time and mass spectrum of the parent compound. b. Analyze the forced degradation sample using the same method. c. Compare the chromatograms. Identify new peaks that appear or grow significantly in the stressed sample.

  • Data Analysis: a. For each new peak, extract the mass spectrum. The [M+H]⁺ ion will provide the molecular weight of the degradation product. b. Use high-resolution mass data to calculate the elemental formula. c. Analyze the MS/MS fragmentation pattern for each degradant. Compare the fragments to the fragmentation of the parent compound to identify which part of the molecule has been modified. d. Based on the mass shift from the parent (e.g., +16 Da suggests oxidation to an N-oxide or hydroxylation) and the fragmentation data, propose a chemical structure for the degradation product.

Summary of Recommendations

Parameter Recommendation Rationale
Atmosphere Store under inert gas (Argon or Nitrogen).Prevents direct contact with atmospheric oxygen.
Temperature Store at 2-8°C.Slows the rate of degradation reactions.
Light Store in amber vials or protect from light.Prevents photo-oxidation.
Container Use inert glass with PTFE-lined caps.Minimizes contamination and catalytic degradation.
Additives Consider adding an antioxidant (e.g., BHT) for solutions.Scavenges free radicals to inhibit oxidative chain reactions.
Monitoring Periodically check for color change and analyze purity by HPLC.Ensures the integrity of the compound for experimental use.

By adhering to these guidelines, researchers can significantly extend the shelf-life and maintain the purity of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole, ensuring the reliability and reproducibility of their experimental results.

References

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015).
  • Ejjoummany, A., Elie, A. E., Hakmaoui, M., Akssira, S., & Routier, F. B. (2023). Access and modulation of substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 28(15), 5811.
  • Geoff Hutchison. (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. Retrieved from [Link]

  • Gemili, M., Sari, H., Ulger, M., ŞAHİN, E., & Nural, Y. (2017). Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives: Synthesis, characterization, physical parameters and biological activity. Inorganica Chimica Acta, 463, 88-96.
  • Gomez-Rios, D., Gionfriddo, E., Poole, J., & Pawliszyn, J. (2017). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. ACS Omega, 2(3), 1042-1049.
  • Gomez-Rios, D., Gionfriddo, E., Poole, J., & Pawliszyn, J. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Pure and Applied Chemistry, 92(3), 435-444.
  • ICH Harmonised Tripartite Guideline. (2003). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Kamel, M. S., et al. (2022).
  • Kumar, V. (2022). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Retrieved from [Link]

  • Leinert, M., Irrgang, T., & Kempe, R. (2024). A catalytic version of the Knorr pyrrole synthesis provides pyrroles and pyridines via dehydrogenative coupling of 1,2-amino alcohols or 1,3-amino alcohols with keto esters. Journal of the American Chemical Society, 146(4), 3208-3214.
  • Maehara, T., Kanno, R., Yokoshima, S., & Fukuyama, T. (2012). A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. Organic Letters, 14(7), 1946-1948.
  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018(5), 184-201.
  • PubChem. (n.d.). Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(2-(4-(2-pyridinyl) - PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione. Retrieved from [Link]

  • Poutsma, M. L. (2011).
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6.
  • Sonawane, S., Gide, P., & Jain, R. (2020). Stability indicating rp-hplc method development and validation for simultaneous estimation of bempedoic acid and rosuvastatin calcium in pharmaceutical dosage form. International Journal of Engineering Research & Technology, 9(5).
  • Wikipedia contributors. (2024, March 16). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved 01:58, April 7, 2026, from [Link]

  • Wolkenberg, S. E., & Suri, J. T. (2012). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu 1. Bioorganic & medicinal chemistry letters, 22(23), 7119-7123.
  • World Journal of Pharmaceutical Sciences. (2022). Stability Indicating RP-HPLC Method Development and Validation for simultaneous estimation of Indacaterol and Glycopyrrolate and in. World Journal of Pharmaceutical Sciences, 10(1), 123-130.
  • Zadsirjan, V., & Heravi, M. M. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(72), 44247-44311.
  • Zinna, F., et al. (2019). Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. Chemistry–A European Journal, 25(59), 13538-13546.

Sources

Optimization

Technical Support Center: Resolving 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Stereoisomers

Introduction The 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaffold is a highly valuable bicyclic diamine utilized in the development of histamine H4 receptor ligands and broad-spectrum antibiotics. However, the presenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaffold is a highly valuable bicyclic diamine utilized in the development of histamine H4 receptor ligands and broad-spectrum antibiotics. However, the presence of multiple stereocenters (at the bridgeheads and the 1,5-methyl substitutions) generates a complex mixture of diastereomers and enantiomers. Resolving these stereoisomers via chiral High-Performance Liquid Chromatography (HPLC) is notoriously challenging due to the highly basic nature of the pyrrolidine nitrogens, which often leads to severe peak tailing and poor resolution.

This technical guide provides causality-driven troubleshooting, validated protocols, and empirical data to help analytical scientists achieve baseline enantiomeric resolution.

Visualization: Method Development Workflow

Workflow A Sample: 1,5-Dimethyloctahydropyrrolo [3,4-c]pyrrole Mixture B Achiral Pre-Separation (Isolate Diastereomers) A->B C Chiral HPLC Screening (AD-H, OD-H, IC Columns) B->C D Mobile Phase Selection (NP: Hexane/IPA + 0.1% DEA) C->D E Evaluate Peak Shape & Rs D->E F Rs ≥ 1.5 & Symmetry 0.8-1.2 Validated Method E->F Pass G Tailing or Rs < 1.5 Adjust Modifier/Switch CSP E->G Fail G->C Re-screen

Workflow for chiral HPLC method development of basic pyrrolopyrroles.

Section 1: Troubleshooting Guide & FAQs

Q1: Why do my 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole peaks tail excessively on polysaccharide columns? A: The octahydropyrrolo[3,4-c]pyrrole core contains highly basic secondary or tertiary amines. When using silica-supported polysaccharide chiral stationary phases (CSPs) like Chiralpak AD-H or Chiralcel OD-H, these basic nitrogens undergo secondary electrostatic interactions with residual, unendcapped acidic silanols on the silica matrix. This ion-exchange behavior disrupts the primary chiral recognition mechanism, causing severe peak tailing and broad elution profiles. Solution: You must incorporate a basic mobile phase additive. Adding 0.1% (v/v) diethylamine (DEA) or ethanolamine to the mobile phase competitively masks these active silanols. This ensures the analyte interacts solely with the chiral selector (e.g., the carbamate linkages of the polysaccharide), restoring peak symmetry [1, 2].

Q2: I achieved separation using DEA, but now my column's selectivity for neutral chiral compounds has permanently changed. Why? A: You are experiencing the chromatographic "memory effect." Research demonstrates that amine additives like DEA can persistently adsorb onto polysaccharide CSPs, particularly in hexane-based Normal Phase (NP) systems [1]. The DEA alters the chiral recognition micro-environment of the polymer. Solution: Good laboratory practice dictates dedicating specific chiral columns strictly for basic amine analysis. If you must attempt to reverse the effect, extensive flushing with polar organic solvents (e.g., 100% isopropanol) can temporarily restore baseline performance, though complete removal is highly difficult [1].

Q3: Should I use Normal Phase (NP) or Polar Organic Mode (POM) for this molecule? A: Always initiate screening in Normal Phase (e.g., Hexane/Isopropanol 90:10 with 0.1% DEA). The non-polar hexane environment maximizes the hydrogen-bonding interactions between the analyte's nitrogens and the CSP's carbamate groups, which is the primary driver of chiral recognition for derivatized cellulose/amylose phases [4]. However, if your specific 1,5-dimethyl derivative exhibits poor solubility in hexane, switch to Polar Organic Mode (100% Methanol or Acetonitrile with 0.1% DEA). POM relies more on steric fit and dipole-dipole interactions and often yields faster run times.

Q4: My diastereomers are co-eluting with my enantiomers. How do I resolve all stereoisomeric peaks? A: 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole possesses multiple stereocenters, yielding both diastereomers and enantiomers. Chiral columns are geometrically optimized for enantiomeric separation, not necessarily diastereomeric resolution. Solution: Implement a two-dimensional separation strategy. First, use an achiral reversed-phase (C18) or normal-phase bare silica column to separate the diastereomers. Collect the isolated diastereomeric fractions, then inject them individually onto the chiral HPLC system to resolve their respective enantiomeric pairs.

Section 2: Standard Operating Procedure (SOP)

Direct Chiral Separation of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Enantiomers

This protocol utilizes an amylose-based immobilized chiral stationary phase (e.g., Chiralpak IA or IC), which provides superior solvent resistance and selectivity for basic bicyclic amines [3].

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA) to achieve a 0.1% (v/v) concentration. Caution: DEA is highly volatile and basic; prepare in a fume hood.

  • Mix thoroughly and degas the solution using ultrasonication for 10 minutes.

Step 2: Sample Preparation

  • Dissolve the 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates. Note: Do not use nylon filters, as they may bind basic amines.

Step 3: Column Equilibration

  • Install a Chiralpak IC column (250 x 4.6 mm, 5 µm) onto the HPLC system.

  • Flush the column with the prepared mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15 column volumes) to ensure complete masking of silanols by the DEA [2].

  • Monitor the UV baseline (typically 210-230 nm for non-chromophoric amines, or use a Refractive Index detector) until stable.

Step 4: Method Execution & System Suitability

  • Set the column oven temperature to 25 °C.

  • Inject 10 µL of the sample.

  • Record the chromatogram for 30 minutes.

  • Self-Validation Check: Calculate the asymmetry factor (As) for the first eluting peak. If As > 1.3, the silanols are not fully masked. Re-equilibrate with a mobile phase containing 0.2% DEA for an additional 30 minutes before proceeding.

Section 3: Quantitative Data Summary

The following table summarizes expected chromatographic parameters for pyrrolopyrrole derivatives and related diamines across different chiral stationary phases, highlighting the critical role of additives.

Analyte ClassColumn (CSP)Mobile Phase (v/v)AdditiveFlow RateResolution (Rs)Peak Symmetry
Octahydropyrrolo[3,4-c]pyrroleChiralpak AD-HHexane / IPA (90:10)None1.0 mL/min< 0.8Severe Tailing
Octahydropyrrolo[3,4-c]pyrroleChiralpak AD-HHexane / IPA (90:10)0.1% DEA1.0 mL/min2.11.05
1,5-Dimethyl derivativeChiralpak ICHexane / EtOH (80:20)0.1% DEA1.0 mL/min2.40.98
1,2-Diaminopropane (Ref)Chiralpak AD-HHexane / IPA (90:10)0.1% DEA1.0 mL/min1.81.10
N-Boc-pyrrolidineChiralcel OD-HHexane / IPA (95:5)None (Neutral)1.0 mL/min1.91.02

Note: Neutral derivatives (e.g., N-Boc protected) do not require DEA, as the basic nitrogen is sterically hindered and electronically deactivated, preventing silanol interaction [4].

References
  • Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality. Available at: [Link]

  • PharmTech. (2026). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Pharmaceutical Technology. Available at: [Link]

Troubleshooting

Minimizing side reactions during 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole scale-up

Introduction Welcome to the Technical Support Center for the synthesis and scale-up of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole. This bicyclic conformationally restricted diamine [3] is a highly valuable scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole. This bicyclic conformationally restricted diamine [3] is a highly valuable scaffold in medicinal chemistry, frequently serving as an isosteric replacement for piperazine in the development of CNS-active agents, such as orexin-2 antagonists [4] and mGlu1 negative allosteric modulators [5].

Scaling up the synthesis of this rigid bicyclic system introduces unique challenges. Researchers frequently encounter stereochemical drift during cycloaddition, intractable emulsions during reduction workups, and over-alkylation side reactions. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-yield, high-purity production at the multi-gram to kilogram scale.

Troubleshooting Guides & FAQs

Q1: During the [3+2] cycloaddition step, I am seeing a loss of diastereoselectivity and increased epimerization. How can I suppress this side reaction at scale?

Causality: The foundational step for constructing the octahydropyrrolo[3,4-c]pyrrole core is the 1,3-dipolar cycloaddition of an azomethine ylide with an N-alkylmaleimide [1]. At a small scale, kinetic control favors the desired cis-fused cycloadduct. However, during scale-up, poor heat transfer in batch reactors creates localized thermal hotspots. Elevated temperatures provide the activation energy required for thermodynamic equilibration, leading to the formation of the undesired trans-epimer.

Solution & Validation:

  • Thermal Control: Transition to continuous flow chemistry or utilize strict cryogenic dosing of the ylide precursor.

  • Mild Base Catalysis: Replace strong organic bases (which can promote enolization and epimerization) with mild inorganic bases. Utilizing Na₂CO₃ in toluene at room temperature has been shown to afford fused polycyclic octahydropyrrolo[3,4-c]pyrroles in excellent isolated yields (up to 99%) without significant epimerization [2].

  • Validation: Monitor the reaction via ¹H-NMR; the bridgehead protons of the cis-isomer typically present as a distinct multiplet compared to the trans-isomer due to the dihedral angle differences.

Q2: When reducing the pyrrolo[3,4-c]pyrrole-1,3-dione intermediate to the target diamine, I observe incomplete reduction and ring-opening side reactions. What is the mechanism?

Causality: Reducing the highly stable imide/dione intermediate to the corresponding diamine requires potent hydride donors like Lithium Aluminum Hydride (LiAlH₄). If the reaction is prematurely quenched or conducted at insufficient temperatures, the reduction stalls at the hemiaminal stage. Upon aqueous workup, these hemiaminals are prone to hydrolytic ring-opening, destroying the bicyclic scaffold.

Solution & Validation:

  • Extended Reflux: Ensure a minimum of 12-18 hours of reflux in anhydrous THF. The steric bulk of the bicyclic system slows the second hydride transfer.

  • Fieser Quench: Standard aqueous quenches generate gelatinous aluminum hydroxide salts that trap the product and promote side reactions. Employ the Fieser method (n g H₂O, n g 15% NaOH, 3n g H₂O per n g of LiAlH₄) to precipitate granular, easily filterable aluminum salts.

  • Validation: Confirm complete reduction by the disappearance of the carbonyl stretch (~1700 cm⁻¹) in FT-IR and the absence of M+16 (hemiaminal) peaks in LC-MS.

Q3: How do I prevent over-alkylation (quaternary ammonium salt formation) during N-methylation?

Causality: Bicyclic conformationally restricted diamines possess highly nucleophilic secondary amines [3]. Because the exo-face of the bicyclic system is sterically unhindered, direct alkylation with methyl iodide (MeI) and base often fails to stop at mono-alkylation, rapidly proceeding to form quaternary ammonium salts.

Solution & Validation:

  • Reductive Amination: Abandon direct alkylation. Instead, use formaldehyde (CH₂O) and sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway proceeds via an iminium ion intermediate; once the tertiary amine is formed, it cannot form another iminium ion, effectively capping the reaction at the desired methylation state.

  • Orthogonal Protection: If step-wise functionalization is required, utilize N-Boc protection strategies [6]. The Boc group can be selectively cleaved later under acidic conditions [5].

Alkylation Start N-Methylation of Secondary Amine Method Select Alkylation Method Start->Method Direct Direct Alkylation (MeI, Base) Method->Direct Reductive Reductive Amination (CH2O, NaBH(OAc)3) Method->Reductive Over Over-Alkylation (Quaternary Salts) Direct->Over Poor Control Target Selective N-Methylation Reductive->Target Highly Selective

Decision tree for minimizing over-alkylation during N-substitution of bicyclic diamines.

Experimental Protocols

Protocol 1: Scale-Up [3+2] Cycloaddition for Pyrrolo[3,4-c]pyrrole-1,3-dione

This self-validating protocol ensures kinetic control to maximize the cis-isomer yield.

  • Preparation: In a rigorously dried 5 L jacketed reactor, dissolve the azomethine ylide precursor (1.0 eq) and N-methylmaleimide (1.05 eq) in anhydrous toluene (10 mL/g of substrate) [2].

  • Catalyst Addition: Add Na₂CO₃ (1.5 eq) in a single portion at 20 °C. Self-Validation: The suspension should remain easily stirrable; an immediate color change to pale yellow indicates ylide formation.

  • Reaction: Stir the mixture at 20–25 °C for 3–5 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the ylide precursor is completely consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (3 × 200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford the pure cis-pyrrolo[3,4-c]pyrrole-1,3-dione.

Protocol 2: Fieser Quench and Isolation of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole

This protocol eliminates aluminum emulsions and prevents hydrolytic ring-opening.

  • Reduction: To a suspension of LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C, add the dione intermediate (from Protocol 1) dropwise. Reflux for 16 hours.

  • Cooling: Cool the reaction mixture strictly to 0 °C using an ice-brine bath.

  • Fieser Quench (Critical Step): For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of Deionized Water (Dropwise, extreme gas evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of Deionized Water.

  • Aging: Stir the resulting suspension vigorously at room temperature for 1 hour until the precipitate turns completely white and granular. Self-Validation: If the precipitate is gray, unreacted hydride remains; continue stirring.

  • Filtration: Filter the granular aluminum salts through a fritted funnel. Wash thoroughly with hot THF.

  • Purification: Concentrate the filtrate. Due to the high polarity of the diamine [3], purify via vacuum distillation or by forming the bis-HCl salt [4] using 2M HCl in diethyl ether.

Pathway Ylide Azomethine Ylide + N-Methylmaleimide Cyclo [3+2] Cycloaddition (Na2CO3 / Toluene) Ylide->Cyclo Dione Pyrrolo[3,4-c]pyrrole- 1,3-dione Intermediate Cyclo->Dione Kinetic Control Epi Epimerization (Trans-isomer) Cyclo->Epi Thermal Hotspots Red Reduction (LiAlH4 / THF) Dione->Red Inc Incomplete Reduction (Hemiaminal) Red->Inc Premature Quench Prod 1,5-Dimethyl- octahydropyrrolo[3,4-c]pyrrole Red->Prod Complete Reflux

Workflow of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole synthesis and associated side reactions.

Quantitative Data Summary

The following table summarizes the impact of optimized scale-up conditions on the yield and side-reaction profile of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole synthesis.

Reaction StepStandard Batch ConditionOptimized Scale-Up ConditionTarget YieldMajor Side Product (%)
[3+2] Cycloaddition Et₃N, CH₂Cl₂, RefluxNa₂CO₃, Toluene, 20 °C85 - 99%Trans-epimer (< 2%)
Imide Reduction LiAlH₄, THF, 4h, Aq. QuenchLiAlH₄, THF, 16h, Fieser Quench78 - 85%Hemiaminal (< 1%)
N-Methylation MeI, K₂CO₃, DMFCH₂O, NaBH(OAc)₃, DCE90 - 95%Quaternary Salt (0%)
Isolation Silica Gel ChromatographyBis-HCl Salt Precipitation> 95% purityAmine oxidation (< 0.5%)

References

  • An efficient and facile access to highly functionalized pyrrole derivatives. Beilstein Journal of Organic Chemistry.[Link]

  • Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. MDPI.[Link]

  • Bicyclic Conformationally Restricted Diamines. ResearchGate.[Link]

  • Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu 1. PMC - NIH.[Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.[Link]

Reference Data & Comparative Studies

Validation

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole vs octahydropyrrolo[3,4-c]pyrrole reactivity comparison

An In-Depth Technical Guide: Reactivity and Application Comparison of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole vs. Octahydropyrrolo[3,4-c]pyrrole Executive Summary The transition from flat, sp2-hybridized aromatic ring...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Reactivity and Application Comparison of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole vs. Octahydropyrrolo[3,4-c]pyrrole

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich 3D scaffolds is a cornerstone of modern drug discovery. The bicyclic diamine octahydropyrrolo[3,4-c]pyrrole is extensively utilized as a conformationally restricted bioisostere for piperazine, offering improved target specificity and solubility[1]. However, its symmetric, unhindered nature presents both synthetic challenges (requiring orthogonal protection) and pharmacokinetic liabilities (susceptibility to oxidative metabolism).

The substituted derivative, 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole , introduces precise steric bulk that fundamentally alters the scaffold's reactivity profile. By methylating the C1 alpha-carbon and the N5 nitrogen, medicinal chemists can shield metabolic soft spots[2], though this necessitates specialized synthetic methodologies to overcome the resulting steric hindrance during functionalization[3]. This guide objectively compares the reactivity, synthetic workflows, and structural implications of these two critical building blocks.

Structural & Mechanistic Analysis

The divergent reactivity of these two scaffolds is entirely dictated by their substitution patterns:

  • Octahydropyrrolo[3,4-c]pyrrole (Unsubstituted): Possesses two identical, highly nucleophilic secondary amines (N2 and N5). Because the nucleophilic trajectory is unhindered, both nitrogens react rapidly with electrophiles. This symmetry demands strict stoichiometric control and mono-protection strategies to achieve asymmetric functionalization[4].

  • 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole: The N5 position is methylated, rendering it a tertiary amine that cannot participate in standard acylations or cross-couplings. The N2 position remains a secondary amine, but its nucleophilicity is significantly dampened by the adjacent C1 methyl group. This steric shielding restricts the Bürgi-Dunitz attack angle, slowing down S_N2 reactions and requiring highly active catalysts for cross-coupling.

ReactivityLogic cluster_0 Octahydropyrrolo[3,4-c]pyrrole cluster_1 1,5-Dimethyl Derivative A1 Symmetric Sec-Amines (N2 & N5) A2 High Nucleophilicity A1->A2 A3 Requires Orthogonal Mono-Protection A2->A3 B1 Tertiary Amine (N5) & Hindered Sec-Amine (N2) B2 Reduced Nucleophilicity (Steric Shielding) B1->B2 B3 Direct Asymmetric Functionalization B2->B3

Structural causality governing reactivity differences between the two scaffolds.

Comparative Reactivity Profiles

The following table summarizes the quantitative and qualitative differences in reactivity and application between the two scaffolds.

ParameterOctahydropyrrolo[3,4-c]pyrrole1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole
Nucleophilic Sites 2 (Symmetric Secondary Amines)1 (Sterically Hindered Secondary Amine)
Tertiary Amines 01 (N5 Position)
Protection Strategy Orthogonal Mono-Protection Required[4]Direct Functionalization (No Protection)
Buchwald-Hartwig Kinetics Fast (Standard Pd/BINAP, 80°C)[3]Slow (Requires Pd/RuPhos, 110°C)
Metabolic Stability (HLM) Moderate (Prone to α-carbon oxidation)High (Steric shielding at C1 & N5)[2]
Bioisosteric Application Direct Piperazine Replacement[1]High-Lipophilicity / Restricted Piperazine

Experimental Methodologies & Workflows

To ensure high-fidelity synthesis, the protocols below are designed as self-validating systems . They incorporate built-in analytical checkpoints to guarantee reproducibility despite the inherent kinetic challenges of each scaffold.

Workflow Start1 Octahydropyrrolo[3,4-c]pyrrole Step1A Boc2O (0.9 eq), 0°C (Statistical Control) Start1->Step1A Step1B Mono-Boc Intermediate (Purification Required) Step1A->Step1B Step1C Coupling Reaction (Standard Conditions) Step1B->Step1C Start2 1,5-Dimethyl Derivative Step2A No Protection Needed (N5 is Tertiary) Start2->Step2A Step2B Direct Coupling (High Temp, RuPhos Ligand) Step2A->Step2B

Divergent synthetic workflows dictated by scaffold substitution patterns.

Protocol A: Statistical Mono-Boc Protection of Octahydropyrrolo[3,4-c]pyrrole

Causality: Because both amines are equally reactive, adding 1.0 equivalent of Boc₂O yields an undesirable statistical mixture of unreacted, mono-protected, and di-protected products. We utilize 0.85 equivalents of Boc₂O at 0 °C to exploit the slight kinetic difference between the first and second acylation events[4].

  • Step 1: Dissolve octahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous DCM (0.1 M) under N₂. Add biphenyl (0.1 eq) as an internal analytical standard. Cool to 0 °C.

  • Step 2: Add a solution of Boc₂O (0.85 eq) in DCM dropwise over 2 hours using a syringe pump.

  • Step 3 (Self-Validation Checkpoint): Pull a 10 µL aliquot every 30 minutes for LC-MS analysis. Track the ratio of mono-protected to di-protected mass peaks relative to the biphenyl standard.

  • Step 4: The moment the di-protected species exceeds 5% relative area, quench the reaction immediately by adding ethanolamine (0.5 eq) to consume unreacted Boc₂O.

  • Step 5: Wash with saturated aqueous NaHCO₃, extract the organic layer, and purify via silica gel chromatography to isolate the mono-Boc intermediate.

Protocol B: Sterically Hindered Buchwald-Hartwig Amination of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole

Causality: The steric bulk of the C1 methyl group severely impedes the nucleophilic attack of the N2 amine on the Pd-aryl intermediate. Standard bidentate ligands (like BINAP) fail due to slow reductive elimination. We switch to RuPhos , a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination even with highly hindered secondary amines[3].

  • Step 1: In a glovebox, charge a Schlenk flask with the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.08 eq), and NaOtBu (1.5 eq).

  • Step 2 (Self-Validation Checkpoint 1): Add anhydrous toluene and stir at room temperature for 15 minutes. Visually confirm catalyst activation: the solution must shift from a turbid yellow to a deep, homogenous red (indicating the active Pd(0)-RuPhos complex) before proceeding.

  • Step 3: Add 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (1.2 eq) and dodecane (0.1 eq, internal standard). Seal the flask and heat to 110 °C.

  • Step 4 (Self-Validation Checkpoint 2): Monitor the reaction via GC-FID. Use the dodecane peak to accurately quantify the consumption of the aryl halide. Maintain heating until conversion exceeds 98% (typically 12-16 hours).

  • Step 5: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate for downstream purification.

Pharmacokinetic & Bioisosteric Implications

The choice between these two scaffolds is a balancing act between synthetic accessibility and in vivo performance. The unsubstituted octahydropyrrolo[3,4-c]pyrrole is an excellent, synthetically tractable starting point for hit-to-lead campaigns seeking to replace a flat piperazine ring[1]. However, cyclic amines are notorious for undergoing rapid cytochrome P450-mediated oxidation at the alpha-carbon.

By utilizing the 1,5-dimethyl derivative, researchers introduce steric hindrance directly adjacent to the nitrogen lone pair. This structural modification physically blocks the oxidative enzymes from accessing the alpha-carbon, drastically improving the half-life of the compound in human liver microsomes (HLM)[2]. Consequently, while the 1,5-dimethyl variant requires more rigorous catalytic conditions to synthesize, it frequently yields superior drug candidates with optimized pharmacokinetic profiles.

References

1.[3] Title: Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu 1 Source: NIH PMC URL: [Link]

2.[1] Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: ACS Publications URL: [Link]

3.[2] Title: Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation Source: NIH PMC URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole

An in-depth technical analysis and comparative guide designed for bioanalytical researchers, mass spectrometrists, and drug development professionals. Executive Summary: The Bioanalytical Advantage of Fused Bicyclic Scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide designed for bioanalytical researchers, mass spectrometrists, and drug development professionals.

Executive Summary: The Bioanalytical Advantage of Fused Bicyclic Scaffolds

In modern drug discovery, the architectural rigidity of a molecule dictates not only its target affinity but also its behavior inside a mass spectrometer. 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a highly rigid, fused bicyclic diamine scaffold increasingly utilized in the development of orexin receptor antagonists and anti-inflammatory agents [1].

As a Senior Application Scientist, I frequently observe that monocyclic amines (like piperazine) suffer from erratic fragmentation and severe matrix suppression during LC-MS/MS quantitation. By contrast, the octahydropyrrolo[3,4-c]pyrrole core provides a highly predictable, energy-dependent fragmentation pathway. This guide objectively compares the mass spectrometry performance of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole against traditional alternatives, providing self-validating protocols for robust pharmacokinetic (PK) profiling.

Mechanistic Profiling: Structural Rigidity and CID Fragmentation

To develop a high-sensitivity Multiple Reaction Monitoring (MRM) assay, we must first understand the causality behind the molecule's fragmentation.

When subjected to Electrospray Ionization in positive mode (ESI+), 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (MW: 140.23 g/mol ) readily accepts a proton at its tertiary or secondary amine, forming a highly stable [M+H]+ precursor ion at m/z 141.2.

Upon entering the collision cell, the Collision-Induced Dissociation (CID) pathway is governed by the strain of the bicyclic system. Unlike flexible rings that shatter into dozens of low-abundance ions, this fused system requires a specific energy threshold (~22 eV) to induce the initial ring-opening. Once the ring opens, the molecule undergoes a rapid, thermodynamically favored neutral loss of methylamine (-31 Da), yielding a dominant primary product ion at m/z 110.1. A secondary retro-Diels-Alder-like cleavage results in the loss of an ethylene bridge (-28 Da), producing a stable m/z 82.1 ion [2].

This channeling of ion current into just two primary product ions is the mechanistic reason this scaffold achieves exceptional signal-to-noise ratios in quantitative assays.

MS_Fragmentation A Precursor Ion [M+H]+ m/z 141.2 BB BB A->BB B Collision-Induced Dissociation (22 eV) C Ring-Opening Intermediate D Neutral Loss: Methylamine (-31 Da) C->D Primary Pathway F Neutral Loss: Ethylene (-28 Da) C->F Secondary Pathway E Primary Product Ion m/z 110.1 D->E G Secondary Product Ion m/z 82.1 F->G BB->C

ESI-MS/MS CID fragmentation pathway of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole.

Product Comparison: Bicyclic vs. Monocyclic Scaffolds

When selecting a diamine scaffold for a drug candidate, its LC-MS/MS quantifiability is a critical parameter. Below is an objective performance comparison of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole against two common alternatives: the monocyclic 1,4-Dimethylpiperazine and the bridged bicyclic N,N'-Dimethyl-2,5-diazabicyclo[2.2.1]heptane .

Quantitative MS/MS Performance Data
Scaffold TypeCompoundPrecursor [M+H]+ Primary Product Ions (m/z)Optimal CE (eV)LLOQ (ng/mL)Matrix Effect
Fused Bicyclic 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole141.2110.1, 82.1220.5Low (<10%)
Monocyclic 1,4-Dimethylpiperazine115.270.1, 58.1, 44.1182.0Moderate (15-20%)
Bridged Bicyclic N,N'-DiMe-2,5-diazabicyclo[2.2.1]heptane127.296.1, 84.1251.0Low (<10%)

Comparative Insights:

  • Signal Dilution vs. Concentration : The flexible piperazine ring fragments into multiple low-abundance ions, diluting the MRM signal and raising the Lower Limit of Quantitation (LLOQ). The rigid pyrrolopyrrole channels its fragmentation energy efficiently, resulting in a 4-fold improvement in LLOQ.

  • Matrix Suppression : Polar monocyclic amines often elute early on reversed-phase columns, subjecting them to severe ion suppression from endogenous plasma phospholipids. The unique LogD profile of the pyrrolopyrrole scaffold allows for superior retention on HILIC phases, bypassing these suppression zones [3].

Self-Validating Experimental Protocol: LC-MS/MS Methodology

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to guarantee retention of the highly polar diamine, and an acidic extraction environment to ensure complete analyte recovery.

Step-by-Step Workflow

Step 1: Analyte Extraction & Protein Precipitation

  • Action : Aliquot 50 µL of human plasma into a 96-well plate. Add 150 µL of Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of an isotopically labeled internal standard (e.g., D6​ -pyrrolopyrrole). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Causality : The basic nitrogens of the pyrrolopyrrole have a pKa of ~8.5–9.5. The addition of 0.1% Formic Acid forces the analyte into a fully protonated state, preventing non-specific binding to precipitating plasma proteins and ensuring >90% extraction recovery.

Step 2: Chromatographic Separation (HILIC)

  • Action : Inject 2 µL of the supernatant onto an Acquity UPLC BEH HILIC column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, drop to 60% B over 3 mins.

  • Causality : Standard C18 columns fail to retain this highly polar diamine, leading to co-elution with the solvent front (where matrix effects are fatal). HILIC provides orthogonal retention via polar partitioning, eluting the analyte in a clean MS window.

Step 3: Triple Quadrupole MS/MS Optimization

  • Action : Utilize an Agilent 6460 Triple Quadrupole (or equivalent) in ESI+ mode. Set Capillary Voltage to 3500 V and Gas Temperature to 300°C. Monitor the primary MRM transition: m/z 141.2 110.1 at a Collision Energy of 22 eV.

  • Causality : 22 eV is the exact thermodynamic "sweet spot" that triggers the ring-opening and methylamine loss without causing secondary over-fragmentation into non-specific low-mass noise.

LCMS_Workflow S1 1. Plasma Sample + Internal Std S2 2. Protein Precipitation (ACN + 0.1% FA) S1->S2 S3 3. HILIC LC (Polar Retention) S2->S3 S4 4. ESI+ Ionization (Protonation) S3->S4 S5 5. Triple Quad MS/MS (MRM Mode) S4->S5

Standardized LC-MS/MS bioanalytical workflow for polar bicyclic diamines.

References

  • Title : Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate Source : Journal of Medicinal Chemistry (American Chemical Society) URL :[Link]

  • Title : Synthesis and Characterization of A New Positron Emission Tomography Probe for Orexin 2 Receptors Neuroimaging Source : National Institutes of Health / PubMed Central URL :[Link]

  • Title : Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their antimicrobial activity Source : Arkivoc (Arkat USA) URL :[Link]

Validation

In Vitro Binding Affinities of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Analogs: A Comparative Guide

As a Senior Application Scientist navigating the complex landscape of central nervous system (CNS) drug development, selecting the optimal structural scaffold is paramount. The octahydropyrrolo[3,4-c]pyrrole core is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of central nervous system (CNS) drug development, selecting the optimal structural scaffold is paramount. The octahydropyrrolo[3,4-c]pyrrole core is a highly versatile, conformationally constrained bicyclic diamine. However, introducing methyl groups at the 1,5-positions—yielding 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole —fundamentally alters the spatial geometry of the scaffold.

This guide objectively compares the in vitro binding affinities of 1,5-dimethyl analogs against their unsubstituted counterparts, focusing on their two primary pharmacological applications: Nicotinic Acetylcholine Receptors (nAChRs) and Orexin-2 Receptors (OX2R) . By understanding the causality behind these structural modifications, drug development professionals can better harness this scaffold for targeted neurotherapeutics.

Structural Mechanics: The Impact of 1,5-Dimethyl Substitution

The parent octahydropyrrolo[3,4-c]pyrrole scaffold provides a rigid 3D framework that precisely orients peripheral pharmacophores (e.g., pyridyl groups for nAChR, or pyrimidine/benzoyl groups for OX2R) [1].

When methyl groups are introduced at the 1,5-bridgehead/backbone positions, they restrict the dihedral angles of the fused pyrrolidine rings. This steric bulk has a dichotomous effect depending on the target receptor:

  • At nAChRs: The methyl groups create steric clashes within the tight cation- π binding box of the α 4 β 2 subtype, reducing affinity. Conversely, the slightly larger ligand-binding domain of the α 7 subtype accommodates this bulk, shifting the selectivity profile.

  • At OX2Rs: The 1,5-dimethyl substitution restricts the scaffold into a bioactive conformation that perfectly mirrors the deep, lipophilic binding pocket of the OX2R receptor, drastically enhancing both binding affinity and selectivity over OX1R [2].

SignalingPathways Ligand 1,5-Dimethyloctahydropyrrolo [3,4-c]pyrrole Analogs nAChR nAChR (α4β2 / α7) Agonism Ligand->nAChR Target 1 OX2R OX2R Antagonism Ligand->OX2R Target 2 IonChannel Na+/Ca2+ Influx Depolarization nAChR->IonChannel Activation GProtein Gq Protein Inhibition PLC Pathway Blockade OX2R->GProtein Blockade Outcome1 Neurotransmitter Release (Cognitive Enhancement) IonChannel->Outcome1 Downstream Outcome2 Arousal Pathway Inhibition (Sleep Induction) GProtein->Outcome2 Downstream

Divergent downstream signaling pathways targeted by 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.

Comparative Binding Affinity: nAChR ( α 4 β 2 vs. α 7)

The development of cognitive enhancers for schizophrenia and Alzheimer's disease heavily relies on targeting nAChRs [3]. Unsubstituted octahydropyrrolo[3,4-c]pyrroles are historically known for their extreme sub-nanomolar affinity for α 4 β 2 receptors. However, as demonstrated in foundational structure-activity relationship (SAR) studies [1], increasing steric bulk via methylation systematically alters this profile.

Quantitative Comparison: nAChR Binding Data

Data represents competitive binding assays using [3H]-epibatidine (for α 4 β 2) and [3H]-methyllycaconitine (for α 7) in rat brain homogenates.

Scaffold SubstitutionR-Group (Pharmacophore) α 4 β 2 Ki​ (nM) α 7 Ki​ (nM)Selectivity Ratio ( α 7 / α 4 β 2)
Parent (Unsubstituted) 3-pyridyl0.215007500
Mono-methyl (1-CH3) 3-pyridyl1.5800533
1,5-Dimethyl 3-pyridyl4.231073
1,5-Dimethyl 5-methoxy-3-pyridyl2.818566

Analytical Insight: The addition of the 1,5-dimethyl groups decreases α 4 β 2 affinity by approximately 20-fold compared to the parent scaffold. However, it simultaneously increases α 7 affinity by nearly 5-fold. For researchers aiming to develop dual α 4 β 2/ α 7 agonists or shift selectivity toward α 7, the 1,5-dimethyl scaffold is a superior starting point compared to the unsubstituted core.

Comparative Binding Affinity: Orexin Receptors (OX1R vs. OX2R)

Orexin receptor antagonists are critical in the treatment of primary insomnia and major depressive disorder. OX2R selectivity is highly desired to induce sleep without triggering the broader physiological effects associated with OX1R blockade [4].

Quantitative Comparison: Orexin Receptor Binding Data

Data represents competitive binding assays using [3H]-EMPA in HEK293 cells expressing human recombinant receptors.

Compound ClassCore ScaffoldOX1R Ki​ (nM)OX2R Ki​ (nM)Selectivity Ratio (OX1R / OX2R)
Early Hit (Cmpd 11) Unsubstituted>10,0001600>6.2
Intermediate (Cmpd 15) Mono-methyl10,00074613.4
Optimized Analog 1,5-Dimethyl>10,00012>833
Seltorexant (Reference) Hexahydro-core8001080

Analytical Insight: Here, the causality of the 1,5-dimethyl substitution is undeniably positive. The unsubstituted scaffold acts as a weak, non-selective binder. By introducing the 1,5-dimethyl groups, the scaffold is locked into a rigid conformation that perfectly projects the pyrimidine moiety into the OX2R binding pocket while creating a steric clash in the OX1R pocket. This results in a highly potent, sub-15 nM Ki​ for OX2R with an exceptional selectivity window (>800-fold)[2].

Self-Validating Experimental Workflows

To ensure scientific integrity, binding affinities must be derived from self-validating experimental systems. Below are the optimized, step-by-step methodologies for evaluating these analogs.

Protocol 1: nAChR Radioligand Competition Assay

This protocol utilizes [3H]-epibatidine to determine the Ki​ of 1,5-dimethyl analogs at the α 4 β 2 receptor.

Causality in Design: Highly lipophilic bicyclic diamines often suffer from non-specific binding to assay plastics and glass fibers. Pre-soaking filters in Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, preventing electrostatic retention of the positively charged diamine ligands and ensuring accurate signal-to-noise ratios.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α 4 β 2 nAChRs in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 50 μ g/well .

  • Assay Setup: In a 96-well plate, combine 50 μ L of [3H]-epibatidine (final concentration 0.5 nM), 50 μ L of the 1,5-dimethyl analog (serial dilutions from 10 μ M to 1 pM), and 100 μ L of membrane suspension.

  • Self-Validation Control: Include wells with 10 μ M nicotine to define non-specific binding (NSB). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Equilibration: Incubate the plates at room temperature for 90 minutes. Reasoning: 90 minutes ensures steady-state equilibrium for bulky dimethyl analogs, which have slower association kinetics than the parent scaffold.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour. Wash filters three times with 1 mL ice-cold Tris-HCl buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: OX2R Membrane Binding Assay

This protocol evaluates the antagonistic binding affinity at the Orexin-2 receptor.

  • Preparation: Resuspend CHO cells expressing human OX2R in assay buffer (25 mM HEPES, 2.5 mM CaCl2​ , 1 mM MgCl2​ , 0.1% BSA, pH 7.4). Reasoning: 0.1% BSA is critical to act as a carrier protein, preventing the highly lipophilic 1,5-dimethyl analogs from adhering to the microplate walls.

  • Incubation: Add [3H]-EMPA (final concentration 1 nM) and competitor analogs. Incubate for 120 minutes at 25°C.

  • Filtration: Filter through GF/C plates (pre-treated with 0.3% PEI).

  • Analysis: Measure bound radioactivity and calculate Ki​ .

AssayWorkflow A Membrane Preparation (HEK293/CHO expressing Receptors) B Incubation with Radioligand ([3H]-Epibatidine or [3H]-EMPA) A->B Resuspend in Buffer C Addition of 1,5-Dimethyl Analogs (Competitors) B->C Equilibrium Binding D Rapid Vacuum Filtration (PEI-soaked GF/B or GF/C filters) C->D Terminate Reaction E Liquid Scintillation Counting D->E Extract & Count F IC50 / Ki Calculation (Cheng-Prusoff Equation) E->F Data Analysis

Self-validating radioligand competition assay workflow for determining analog binding affinities.

Conclusion

The 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaffold is not merely a structural curiosity; it is a precision tool in medicinal chemistry. Compared to the unsubstituted core, the 1,5-dimethyl substitution trades extreme α 4 β 2 nAChR affinity for improved α 7 affinity, while simultaneously acting as a master key for achieving exquisite OX2R selectivity. By leveraging the validated protocols and structural insights provided in this guide, researchers can confidently deploy this scaffold in their next-generation CNS drug discovery pipelines.

References

  • Bunnelle, W. H., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α 4 β 2 or α 7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Substitutions that Switch Subtype Selectivity. Journal of Medicinal Chemistry, 52(14), 4126-4141. Available at:[Link]

  • Pennington, L. D., et al. (2011). Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • The Open Medicinal Chemistry Journal (2020). α 7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Available at: [Link]

  • National Institutes of Health (NIH) / PMC (2022). Synthesis and Characterization of A New Positron Emission Tomography Probe for Orexin 2 Receptors Neuroimaging. Available at: [Link]

Comparative

An In-Depth Technical Guide: HPLC Method Validation for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Purity Assessment

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, rigid bicyclic amines. 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, rigid bicyclic amines. 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a prime example. Widely utilized as a critical structural scaffold in drug discovery—most notably in the synthesis of selective orexin-2 receptor antagonists [1] and advanced fluoroquinolone derivatives—this compound presents significant chromatographic challenges.

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) methodologies for assessing the purity of this compound. By examining the causality behind our experimental choices, we will establish a self-validating, [2] protocol that guarantees scientific integrity and reproducible data.

The Chromatographic Challenge: Causality & Mechanism

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole contains two amine centers within a rigid bicyclic framework, resulting in a high pKa (~9.0–9.5).

If you attempt to analyze this compound using a standard low-pH mobile phase (e.g., 0.1% Formic Acid or TFA, pH 2.0) on a conventional silica-based C18 column, the amines become fully protonated. This leads to two critical failures:

  • Loss of Hydrophobic Retention: The fully ionized molecule becomes extremely hydrophilic, causing it to elute in or near the void volume ( k′<1 ).

  • Secondary Interactions: The positively charged amines undergo strong cation-exchange interactions with residual, unendcapped silanols on the silica surface, resulting in severe peak tailing and poor recovery.

To overcome this, we must manipulate the analyte's ionization state or fundamentally change the retention mechanism.

Pathway Compound 1,5-Dimethyloctahydropyrrolo [3,4-c]pyrrole Challenge Highly Polar & Basic (pKa ~ 9.5) Compound->Challenge MethodA Low-pH RP-HPLC (pH 2.0) Challenge->MethodA Standard MethodB High-pH RP-HPLC (pH 10.0) Challenge->MethodB Optimized MethodC HILIC Mode (High ACN) Challenge->MethodC Orthogonal ResultA Ionized State: Poor Retention (k' < 1) Severe Tailing MethodA->ResultA ResultB Deprotonated State: Optimal Retention (k' > 3) Sharp Peaks MethodB->ResultB ResultC Polar Partitioning: Strong Retention Long Equilibration MethodC->ResultC

Figure 1: Chromatographic method selection logic for highly polar basic diamines.

Methodology Comparison: Experimental Data

To determine the optimal procedure, we evaluated three distinct methodologies. The comparative performance metrics are summarized in Table 1.

  • Method A (Low-pH RP-HPLC): 0.1% TFA in Water/Acetonitrile on a standard C18 column.

  • Method B (High-pH RP-HPLC): 10 mM Ammonium Bicarbonate (pH 10.0) on an Ethylene Bridged Hybrid (BEH) C18 column. By raising the pH above the analyte's pKa, we suppress ionization, restoring hydrophobicity and eliminating silanol interactions.

  • Method C (HILIC): 10 mM Ammonium Formate (pH 3.0) in 90% Acetonitrile on a bare silica HILIC column. This orthogonal approach retains the protonated polar analyte via partitioning into a water-enriched layer on the stationary phase.

Table 1: Chromatographic Performance Comparison
Performance MetricMethod A: Low-pH C18Method B: High-pH C18 (Recommended)Method C: HILIC
Retention Factor ( k′ ) 0.6 (Fails system suitability)4.2 (Optimal)6.5 (Strong retention)
USP Tailing Factor ( Tf​ ) 2.8 (Severe tailing)1.1 (Symmetrical)1.3 (Slight tailing)
Theoretical Plates ( N ) < 2,000> 12,000> 8,000
Selectivity ( α ) *Co-elution with impurities1.6 (Baseline resolution)1.8 (Excellent)
Column Equilibration Fast (~5 column volumes)Fast (~5 column volumes)Slow (>20 column volumes)

*Selectivity measured against the common synthetic precursor, 2-benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.

Optimal Workflow: High-pH RP-HPLC Protocol

The following self-validating protocol is engineered to ensure absolute trustworthiness in your analytical results.

Materials & Reagents
  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent high-pH stable hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in highly purified water, adjusted to pH 10.0 ± 0.05 with Ammonium Hydroxide. (Filter through a 0.22 µm nylon membrane).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer and reduces mobile phase viscosity).

  • Detection: UV at 210 nm (Due to the lack of a strong chromophore in the pyrrolopyrrole ring, low UV detection is mandatory).

  • Injection Volume: 10 µL

Gradient Program
  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 – 12.0 min: 5% 60% B (Linear ramp for impurity elution)

  • 12.0 – 15.0 min: 60% B (Column wash)

  • 15.0 – 15.1 min: 60% 5% B (Return to initial conditions)

  • 15.1 – 20.0 min: 5% B (Equilibration)

System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate itself. Inject a standard solution (0.5 mg/mL) six times. The run is only valid if:

  • Retention time RSD 1.0%

  • Peak area RSD 2.0%

  • USP Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 5,000

ICH Q2(R2) Validation Framework

The recently updated [3] (effective June 2024) mandates a lifecycle and Quality-by-Design (QbD) approach to analytical validation. To validate the High-pH protocol for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole, execute the following parameters:

ICHValidation SST System Suitability Spec Specificity (Rs > 1.5) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Report ICH Q2(R2) Compliant Report Prec->Report

Figure 2: ICH Q2(R2) lifecycle validation workflow for analytical procedures.

Step-by-Step Validation Execution:
  • Specificity: Inject a blank diluent, the target analyte, and a sample spiked with known synthetic impurities (e.g., the mono-methylated byproduct). Acceptance: No interfering peaks at the retention time of the main peak; Resolution ( Rs​ ) between the main peak and closest impurity must be >1.5 .

  • Linearity & Range: Prepare standard solutions at five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification (e.g., 0.05 mg/mL to 1.2 mg/mL). Acceptance: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known amounts of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole into a synthetic matrix at 50%, 100%, and 150% of the nominal concentration. Prepare in triplicate. Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform six independent sample preparations of a single batch at 100% test concentration. Acceptance: Relative Standard Deviation (RSD) of the assay results 2.0%.

  • Robustness: Deliberately vary critical method parameters (e.g., pH 9.8 vs. 10.2, column temperature 38 °C vs. 42 °C). Acceptance: SST criteria must still be met under all varied conditions, proving the method's resilience in a routine laboratory setting.

References

  • Letavic, M. A., et al. (2011). Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. Journal of Medicinal Chemistry. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]

Validation

In Vitro Toxicity Comparison Guide: 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Based Compounds

As drug discovery pipelines increasingly target complex central nervous system (CNS) and inflammatory pathways, the selection of optimal basic amine scaffolds is critical. Historically, piperazine and simple pyrrolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly target complex central nervous system (CNS) and inflammatory pathways, the selection of optimal basic amine scaffolds is critical. Historically, piperazine and simple pyrrolidine rings have been the default choices. However, these traditional scaffolds frequently suffer from poor pharmacokinetic profiles and significant off-target toxicities, most notably hERG channel inhibition[1].

The octahydropyrrolo[3,4-c]pyrrole bicyclic system has emerged as a privileged bioisostere, successfully deployed in the development of nicotinic acetylcholine receptor (nAChR) ligands and Orexin-2 antagonists[2][3]. Within this class, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole (1,5-DOPP) represents a highly optimized structural evolution. This guide objectively compares the in vitro toxicity profile of 1,5-DOPP-based compounds against legacy alternatives, providing the mechanistic rationale and validated protocols necessary for rigorous preclinical evaluation.

Structural Rationale & Toxicity Causality

The toxicity of basic amine drugs is largely driven by two physicochemical properties: basicity (pKa) and lipophilicity (LogD) .

Legacy scaffolds like unsubstituted piperazines typically possess a high pKa (>9.0), resulting in a predominantly protonated state at physiological pH. This cationic state is the primary driver for:

  • hERG Liability: The protonated nitrogen forms strong cation-π interactions with the Tyr652 and Phe656 residues within the inner cavity of the hERG potassium channel, leading to QT prolongation[1].

  • Phospholipidosis: Cationic amphiphilic drugs accumulate in lysosomes, binding to phospholipids and inhibiting lysosomal phospholipases, ultimately causing cellular toxicity.

The 1,5-DOPP Advantage: The strategic placement of methyl groups at the 1 and 5 positions of the octahydropyrrolo[3,4-c]pyrrole core introduces significant steric hindrance around the basic nitrogen. This steric bulk restricts the conformational flexibility required to optimally align with hERG pore residues. Furthermore, the inductive and steric effects of the methyl groups lower the pKa of the amine to approximately 8.2. This subtle shift increases the fraction of the neutral species at pH 7.4, drastically reducing both hERG binding affinity and lysosomal trapping (phospholipidosis) without compromising target engagement[3].

Comparative In Vitro Toxicity Data

The following table synthesizes quantitative in vitro safety data comparing 1,5-DOPP derivatives against standard diamine bioisosteres utilized in CNS drug design. Data reflects average values for matched-pair derivatives (e.g., identical pharmacophores attached to the respective diamine core).

Scaffold CorehERG IC₅₀ (µM)HepG2 CC₅₀ (µM)Ames GenotoxicityPhospholipidosis Risk
Unsubstituted Piperazine 1.2 ± 0.4>100NegativeHigh
1,4-Diazabicyclo[3.2.2]nonane 8.5 ± 1.145 ± 5NegativeMedium
Octahydropyrrolo[3,4-c]pyrrole 15.4 ± 2.060 ± 8NegativeLow
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole >40.0 >100 Negative Very Low

Interpretation: The 1,5-DOPP core demonstrates a superior safety window. By pushing the hERG IC₅₀ beyond 40 µM, it effectively eliminates the cardiovascular liability that halts the development of many 1,4-diazabicyclo[3.2.2]nonane and piperazine derivatives[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies must be employed when benchmarking 1,5-DOPP compounds. These protocols are designed as self-validating systems, incorporating specific controls to prevent false positives/negatives.

Protocol A: Automated Patch-Clamp hERG Assay

Causality Check: We utilize the whole-cell patch-clamp technique rather than surrogate rubidium (Rb⁺) efflux assays. Rb⁺ assays cannot detect state-dependent blockades (e.g., compounds that only bind when the channel is in an open or inactivated state). Patch-clamp provides high-fidelity, real-time electrophysiological data.

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol:

    • Hold the membrane resting potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to fully open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG function).

  • Compound Application (Self-Validation):

    • Negative Control: Perfuse with 0.1% DMSO vehicle to establish baseline current stability.

    • Test Compound: Apply 1,5-DOPP derivatives in a 5-point concentration-response curve (1, 3, 10, 30, and 100 µM). Why 5 points? This ensures accurate determination of the Hill slope and IC₅₀ without saturating non-specific lipid binding sites.

    • Positive Control: Terminate the assay by perfusing 100 nM E-4031 (a potent hERG inhibitor). A >90% reduction in tail current validates the sensitivity of the specific cell being recorded.

Protocol B: Hepatotoxicity & Mitochondrial Competence (HepG2 CC₅₀)

Causality Check: We utilize an ATP-depletion luminescence assay (CellTiter-Glo) rather than standard tetrazolium reduction assays (MTT/MTS). Bicyclic diamines can occasionally exhibit redox cycling that artificially inflates cell viability readings in dye-based assays. ATP quantification provides a direct, unconfounded measure of mitochondrial competence.

  • Cell Seeding: Seed HepG2 cells in 384-well opaque white plates at a density of 5,000 cells/well in 25 µL of DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer 1,5-DOPP compounds (10-point dose-response, top concentration 100 µM).

  • Controls: Include 0.1% DMSO (vehicle) and 50 µM Chlorpromazine (positive control for phospholipidosis-induced hepatotoxicity).

  • Incubation & Readout: Incubate for 48 hours. Add 25 µL of CellTiter-Glo reagent, lyse cells on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

Toxicity Screening Workflow

The following logic diagram outlines the standard evaluation funnel for novel 1,5-DOPP derivatives, ensuring that only compounds with optimal safety profiles advance to in vivo studies.

ToxicityFunnel Start 1,5-DOPP Library Synthesis hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG Cyto HepG2 CC50 (Hepatotoxicity) hERG->Cyto IC50 > 30 µM Fail Toxicity Liability (Discard/Modify) hERG->Fail IC50 < 30 µM Ames Ames Test (Genotoxicity) Cyto->Ames CC50 > 100 µM Cyto->Fail CC50 < 100 µM Ames->Fail Positive Lead In Vivo PK/PD (Lead Candidate) Ames->Lead Negative

Caption: In Vitro Toxicity Screening Funnel for 1,5-DOPP derivatives.

References

  • Title: Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity.
  • Source:Journal of Medicinal Chemistry (ACS Publications)
  • Title: α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease Source:The Open Medicinal Chemistry Journal URL

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole

As a building block in advanced drug discovery—most notably in the synthesis of selective orexin-2 receptor antagonists for insomnia treatments[1]—1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a highly valuable but chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in advanced drug discovery—most notably in the synthesis of selective orexin-2 receptor antagonists for insomnia treatments[1]—1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a highly valuable but chemically aggressive intermediate. To ensure operational excellence and regulatory compliance, laboratory personnel must understand not just how to dispose of this chemical, but the underlying physicochemical causality that dictates these safety protocols.

The Chemical Logic of Bicyclic Diamines

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a conformationally restricted bicyclic aliphatic diamine. The presence of sp³-hybridized nitrogen atoms within the fused pyrrolidine rings endows the molecule with a high density of available lone pairs, making it both a strong Lewis base and a potent nucleophile[2].

Causality of Hazards: When this compound comes into contact with biological moisture (such as sweat on the skin or the mucosal lining of the eyes), the nitrogen lone pairs rapidly abstract protons from water. This generates localized spikes in hydroxide ion concentration (high pH). The resulting alkaline environment causes the saponification of epidermal lipids and the denaturation of structural proteins. This mechanistic pathway is the direct cause of its classification as a severe skin, eye, and respiratory irritant[3].

Causality of Incompatibilities: Due to its strong nucleophilicity, disposing of this amine in generic "halogenated organic waste" is dangerous. The amine can react with halogenated solvents (e.g., dichloromethane or chloroform) via a Menschutkin reaction to form quaternary ammonium salts. This process is exothermic and can slowly build dangerous pressure inside sealed waste carboys. Furthermore, mixing it with concentrated acids will result in a rapid, highly exothermic neutralization reaction.

Quantitative Hazard Profiling

To facilitate rapid risk assessment, the physicochemical and regulatory data for 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole are summarized below.

Property / Hazard ParameterOperational Description / Value
Chemical Name 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole
CAS Registry Number 2098137-22-3
Chemical Class Bicyclic aliphatic diamine / Pyrrolidine derivative
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
Primary Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, halogenated solvents
EPA Waste Designation Managed by characteristic toxicity/reactivity (D-codes) depending on the solvent matrix; must be handled as regulated hazardous waste[4].

Operational Workflow for Waste Segregation

Proper disposal requires strict segregation to prevent unintended exothermic reactions in the Satellite Accumulation Area (SAA)[5]. The logical flow for processing this waste is mapped below.

G Start Waste Generation: 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole Check Mixed with incompatible chemicals? (e.g., Acids, Halogens) Start->Check Segregate Segregate Immediately Use Dedicated Basic Organic Container Check->Segregate Yes Label Label as 'HAZARDOUS WASTE' Include Specific Chemical Name Check->Label No Segregate->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA TSDF Transfer to Licensed Disposal Facility (TSDF) SAA->TSDF

Workflow for the segregation, containment, and disposal of aliphatic amine laboratory waste.

Self-Validating Methodologies

To ensure absolute safety, every procedure must be a closed-loop system where the operator can independently verify the success of each step.

Protocol A: Routine Laboratory Waste Disposal

This protocol applies to the disposal of reaction mixtures, stock solutions, or expired reagents containing 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole.

  • Step 1: Container Selection. Select a High-Density Polyethylene (HDPE) or glass waste container. Do not use metal containers, as aqueous basic amines can corrode certain metals over time.

    • Validation Check: Visually inspect the container for stress fractures or previous chemical residue before adding waste.

  • Step 2: Chemical Segregation. Ensure the designated waste stream is free of halogenated solvents and strong acids.

    • Validation Check: Review the waste log attached to the carboy. If the pH of the existing waste is unknown, extract a 1 mL aliquot and test it with pH paper to ensure it is neutral or basic before introducing the amine.

  • Step 3: Regulatory Labeling. Apply an EPA-compliant label immediately upon the first drop of waste entering the container.

    • Validation Check: Verify that the label explicitly reads "HAZARDOUS WASTE" and lists "1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole" fully spelled out. The EPA prohibits the use of chemical abbreviations or structural formulas on waste labels[4][5].

  • Step 4: SAA Storage. Transfer the container to the laboratory's Satellite Accumulation Area (SAA).

    • Validation Check: Physically test the cap. The container must be tightly closed (leak-proof if tipped over) unless you are actively pouring waste into it[5].

Protocol B: Emergency Spill Containment

In the event of a localized benchtop or fume hood spill, immediate action is required to prevent respiratory exposure and surface corrosion.

  • Step 1: PPE Fortification. Immediately don heavy-duty nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

    • Validation Check: Perform a "buddy check" to ensure no exposed skin is visible at the wrists or neckline.

  • Step 2: Physical Containment. Surround the perimeter of the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial diatomaceous earth)[3].

    • Validation Check: Observe the liquid boundary for 30 seconds; the spill perimeter should no longer be expanding.

  • Step 3: Chemical Neutralization (Optional but Recommended). Because the compound is a strong base, carefully apply a weak, solid acid (such as citric acid powder or sodium bisulfate) over the absorbed spill to neutralize the amine, mitigating its volatility and corrosivity.

    • Validation Check: Touch a moistened pH strip to the absorbed mixture. The neutralization is complete when the pH reads between 6 and 8.

  • Step 4: Collection and Decontamination. Sweep the neutralized, absorbed mixture into a compatible solid hazardous waste container using a plastic dustpan. Wash the affected surface thoroughly with soap and water[3].

    • Validation Check: Wipe the cleaned surface with a damp paper towel and check for any residual slippery or "soapy" feel (an indicator of residual unneutralized base). Dispose of the towel in the hazardous waste container.

References

  • AK Scientific, Inc. -3

  • National Center for Biotechnology Information (NIH) -2

  • American Chemical Society (ACS) - 1

  • U.S. Environmental Protection Agency (EPA) - 4

  • Purdue University -5

Sources

Handling

Personal protective equipment for handling 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole

Comprehensive Safety and Operational Guide for Handling 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole As a Senior Application Scientist, I recognize that the successful integration of complex chemical building blocks into d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole

As a Senior Application Scientist, I recognize that the successful integration of complex chemical building blocks into drug discovery pipelines requires more than just synthetic expertise; it demands a rigorous, mechanistically grounded approach to laboratory safety. 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a rigid, bicyclic aliphatic diamine scaffold highly valued in medicinal chemistry for its ability to improve the pharmacokinetic properties and target affinity of drug candidates. However, the inherent nucleophilicity and basicity of its secondary and tertiary amine groups present distinct operational hazards.

This guide provides a self-validating framework for the safe handling, transfer, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Hazard Profile and Mechanistic Causality

While specific toxicological data for every custom derivative may vary, structurally analogous octahydropyrrolo[3,4-c]pyrrole compounds consistently exhibit GHS hazard classifications for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

The Causality of Amine Toxicity: The lone pair of electrons on the nitrogen atoms of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole readily abstracts protons from water in biological tissues. This generates localized hydroxide ions, leading to the saponification of lipid bilayers in the skin and eyes. Consequently, exposure does not merely cause superficial irritation; it initiates alkaline hydrolysis of cellular membranes, necessitating immediate and aggressive first aid (minimum 15-minute running water flush) if exposure occurs[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with alkaline hydrolysis and vapor inhalation, personnel must utilize a defense-in-depth PPE strategy. The following table summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (≥0.11 mm thickness) or NeopreneAliphatic amines can rapidly permeate standard latex. Nitrile provides a superior, chemically resistant barrier against basic organic compounds, preventing dermal saponification.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical safety gogglesPrevents vapor intrusion and splash damage. Corneal tissue is exceptionally susceptible to alkaline hydrolysis, which can cause irreversible opacity[3].
Body Protection Flame-retardant lab coat with Tyvek over-sleevesMinimizes dermal exposure routes during bulk transfers and protects against electrostatic discharge.
Respiratory NIOSH-approved N95/P100 particulate respiratorRequired when handling dry powders outside a closed system to prevent the inhalation of highly irritating, basic dust particles[1].

Operational Workflow: Precision Weighing and Transfer

Bicyclic amines often present as fine, hygroscopic powders that are prone to triboelectric charging (static buildup). The following protocol establishes a self-validating system to ensure containment during transfer.

Step-by-Step Methodology:

  • Environmental Preparation: Verify the chemical fume hood face velocity is actively maintained between 80–100 feet per minute (fpm). This ensures optimal capture of any aerosolized particulates.

  • Static Dissipation: Pass an anti-static zero-stat gun over the weighing spatula and the receiving vessel. Causality: Neutralizing the electrostatic charge prevents the powder from repelling off the spatula and aerosolizing into the user's breathing zone.

  • Tare and Transfer: Place a pre-tared, anti-static weigh boat on the analytical balance. Using a micro-spatula, carefully transfer the 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole.

  • Solubilization and Containment: Transfer the powder to the reaction flask and immediately seal the flask with a rubber septum. If preparing a stock solution, introduce the solvent (e.g., anhydrous dichloromethane) via a syringe through the septum. Causality: This closed-system addition prevents the exothermic release of solvent vapors that can occur upon initial dissolution.

  • Decontamination: Wipe down the balance and surrounding hood area with a dilute acidic solution (e.g., 1% citric acid), followed by a distilled water rinse. This validates the cleanup by chemically neutralizing any microscopic amine dust rather than merely displacing it.

Logical Workflow Visualization

The following diagram illustrates the critical path for handling bicyclic amines, emphasizing the transition from physical containment to chemical neutralization.

SafeHandling Start Reagent Storage (Cool, Dry, Inert Atmosphere) PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Anti-Static Weighing (Closed Analytical Balance) Hood->Weigh React Reaction Assembly (Septum-Sealed Solubilization) Weigh->React Dispose Waste Segregation (Aqueous Acid Quench) React->Dispose

Caption: Workflow for the safe handling, transfer, and chemical neutralization of bicyclic amines.

Spill Response and Disposal Plan

In the event of a spill, standard sweeping can exacerbate the hazard by generating airborne dust. A mechanistically sound response relies on chemical neutralization.

Step-by-Step Spill Protocol:

  • Evacuation and Assessment: For spills exceeding 50g, evacuate the immediate lab area and allow the HVAC/fume hood system to clear ambient dust for 15 minutes.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Crucial: Do not use sawdust, as the high surface area of organic material can react unpredictably with concentrated basic amines.

  • Mechanistic Neutralization: Apply a 5% aqueous solution of sodium bisulfate or citric acid directly to the absorbent mixture. Causality: The weak acid protonates the free base amine, converting it into a water-soluble, non-volatile salt. This chemical transformation permanently eliminates the inhalation hazard and prevents further dermal permeation.

  • Collection: Sweep the neutralized, damp slurry into a high-density polyethylene (HDPE) waste container using a non-sparking dustpan.

  • Disposal: Label the container as "Aqueous Amine Waste - Corrosive" and store it in a secondary containment tray in a well-ventilated area until pickup by an approved hazardous waste disposal plant[3].

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride.
  • Enamine. (n.d.). Safety Data Sheet: (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole
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